Technical Documentation Center

1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate
  • CAS: 951020-84-1

Core Science & Biosynthesis

Foundational

1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate MSDS and toxicity data

An In-Depth Technical Guide to 1,3-Dimethoxy-2-methylimidazolium Hexafluorophosphate: Physicochemical Properties, Toxicity, and Application Workflows Executive Summary The transition of ionic liquids (ILs) from niche ele...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1,3-Dimethoxy-2-methylimidazolium Hexafluorophosphate: Physicochemical Properties, Toxicity, and Application Workflows

Executive Summary

The transition of ionic liquids (ILs) from niche electrochemical solvents to advanced pharmaceutical excipients and energy storage components requires a rigorous understanding of their physicochemical and toxicological profiles. 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate (CAS: 951020-84-1) represents a highly specialized, ether-functionalized room-temperature ionic liquid[1]. By substituting traditional alkyl chains with methoxy groups and methylating the C-2 position of the imidazolium ring, this compound achieves unique electrochemical stability and significantly reduced viscosity[2].

This whitepaper provides an authoritative analysis of its Material Safety Data Sheet (MSDS) parameters, mechanistic toxicity data, and field-validated protocols for its application in high-concentration biologic formulations and advanced battery electrolytes.

Physicochemical Profiling & Identification

The structural modifications of 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate dictate its unique behavior. The C-2 methylation eliminates the acidic proton typically found in imidazolium salts, preventing unwanted side reactions (such as proton reduction at lithium anodes)[2]. Concurrently, the labile ether functionalization (methoxy groups) disrupts crystalline packing and inhibits self-aggregation, leading to high polarity and low viscosity[2].

Table 1: Core Chemical and Identification Data

ParameterValue / Description
Chemical Name 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate
Synonyms (OMe)2MeIm-PF6
CAS Number 951020-84-1[1]
Molecular Formula C6H11F6N2O2P
Molecular Weight 288.13 g/mol
Melting Point 123 °C
Physical Form Solid (at standard conditions)
PubChem CID 71310408[3]

MSDS Overview & Hazard Classifications

Handling ether-functionalized ILs requires strict adherence to safety protocols due to the synergistic hazards posed by the lipophilic cation and the fluorinated anion. According to standardized GHS classifications, this compound is a known irritant.

Table 2: GHS Hazard Classifications and Handling Requirements

Hazard CategoryGHS CodesDescription & Physiological Target
Skin Irritation H315Causes skin irritation (Skin Irrit. 2). The lipophilic cation readily intercalates into epidermal lipid bilayers.
Eye Irritation H319Causes serious eye irritation (Eye Irrit. 2).
Respiratory Toxicity H335May cause respiratory irritation (STOT SE 3). Target organ: Respiratory system.
Precautionary P302+P352, P305+P351+P338Wash skin with plenty of water; rinse eyes cautiously, removing contact lenses.
Required PPE N95 Dust Mask, Eyeshields, GlovesPrevent inhalation of particulates and dermal absorption.
Storage Class 11Combustible Solids. Must be kept in a dry environment to prevent anion hydrolysis.

Mechanism of Toxicity: The "Side-Chain" and "Anion" Effects

The toxicity of 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate is governed by a dual-action mechanism involving both its cationic and anionic components.

  • Cationic Lipophilicity (Membrane Intercalation): The toxicity of imidazolium ILs generally scales with the lipophilicity of their side chains. While methoxy groups are more polar than equivalent alkyl chains (thereby slightly reducing extreme lipophilic toxicity), the cation still acts as a surfactant. It integrates into the phospholipid bilayer of mammalian cells, causing membrane expansion, increased permeability, and eventual necrotic cell death.

  • Anionic Hydrolysis (The PF6−​ Risk): The hexafluorophosphate ( PF6−​ ) anion is chemically stable under anhydrous conditions. However, in the presence of moisture or acidic aqueous environments (such as physiological media or degraded battery cells), PF6−​ can undergo hydrolysis to yield hydrofluoric acid (HF) and phosphoryl fluorides. HF is highly cytotoxic and corrosive, penetrating tissues deeply and sequestering intracellular calcium.

ToxicityMechanism IL 1,3-Dimethoxy-2-methylimidazolium Hexafluorophosphate Cation Imidazolium Cation (Ether Functionalized) IL->Cation Dissociation Anion PF6- Anion (Hydrolytic Potential) IL->Anion Dissociation Membrane Cell Membrane Disruption (Surfactant-like Action) Cation->Membrane Intercalation HF HF Generation (In Aqueous/Acidic Media) Anion->HF Hydrolysis Toxicity Cytotoxicity & Irritation (Skin, Eye, Respiratory) Membrane->Toxicity Apoptosis/Necrosis HF->Toxicity Cellular Damage

Caption: Cellular toxicity mechanisms of imidazolium hexafluorophosphate ILs.

Advanced Applications & Experimental Methodologies

Application A: Viscosity-Lowering Agent in Subcutaneous Biologics

High-concentration monoclonal antibody (mAb) formulations often suffer from extreme viscosity due to protein-protein dipole interactions, making subcutaneous injection impossible. 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate has been explored as a viscosity-lowering excipient[4]. The IL shields the electrostatic interactions between protein molecules, drastically reducing bulk viscosity[4].

FormulationWorkflow Prep Prepare Protein/mAb (>150 mg/mL) Mix Excipient Blending (Add IL to Shield Dipoles) Prep->Mix Purify IL Purification (Strict Anhydrous Control) Purify->Mix Test Rheology & Stability Testing (Cone-and-Plate Viscometry) Mix->Test Quality Control Inject Subcutaneous Injection (Low Volume, Low Viscosity) Test->Inject Validated Formulation

Caption: Workflow for formulating high-concentration proteins with IL excipients.

Protocol 1: Rheological Assessment of IL-Protein Formulations Causality Focus: To ensure the IL reduces viscosity without inducing protein denaturation or aggregation.

  • Preparation: Dialyze the target mAb into a neutral buffer (e.g., 20 mM histidine, pH 6.0) to achieve a baseline concentration of >150 mg/mL.

  • IL Spiking: Introduce 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate at titrated concentrations (e.g., 50 mM to 200 mM). Critical Step: The IL must be ultra-pure and anhydrous to prevent PF6−​ hydrolysis, which would drop the pH and precipitate the protein.

  • Equilibration: Incubate the mixture at 25°C for 2 hours to allow the ether-functionalized cations to fully integrate into the protein's hydration shell.

  • Measurement: Load 500 µL of the sample onto a cone-and-plate rheometer. Measure dynamic viscosity at shear rates ranging from 10 to 1000 s−1 . A successful formulation will demonstrate a >50% reduction in zero-shear viscosity compared to the IL-free control.

Application B: Hybrid Electrolytes for Lithium-Ion Batteries (LIBs)

The C-2 methylated structure prevents the deprotonation of the imidazolium ring at the lithium anode, making this IL an excellent candidate for hybrid battery electrolytes, improving capacity and cyclability[2].

Protocol 2: In Vitro Cytotoxicity Assay for IL Battery Leakage (MTT Assay) Causality Focus: Standard MTT assays can yield false positives because many ILs spontaneously reduce tetrazolium salts. This protocol includes a self-validating interference control.

  • Cell Seeding: Seed human dermal fibroblasts (HDFs) in a 96-well plate at 1×104 cells/well. Incubate for 24 hours at 37°C.

  • Treatment: Expose cells to varying concentrations of the IL (1 µM to 10 mM) dissolved in culture media for 24 hours.

  • Interference Control: In a separate, cell-free 96-well plate, add identical concentrations of the IL to the media. Why? To quantify any spontaneous reduction of the MTT dye by the IL itself, which must be subtracted from the final absorbance readings.

  • Assay Execution: Add 10 µL of MTT reagent to all wells. Incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO.

  • Quantification: Read absorbance at 570 nm. Calculate true cell viability by subtracting the baseline absorbance of the cell-free interference control.

References

  • Ottokemi. "1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate, 98% | 951020-84-1". Ottokemi Product Catalog. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71310408, (OMe)2MeIm-PF6". PubChem. Available at:[Link]

  • Salimi, P., et al. "Improving the Electrochemical Performance of Carbon Anodes Derived from Marine Biomass by Using Ionic-Liquid-Based Hybrid Electrolyte for LIBs". ResearchGate. Available at:[Link]

  • Google Patents. "Liquid protein formulations containing ionic liquids (US20150071922A1)". Google Patents.

Sources

Exploratory

Synthesis mechanism of 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate

An In-Depth Technical Guide to the Synthesis of 1,3-Dimethoxy-2-methylimidazolium Hexafluorophosphate Abstract: This technical guide provides a comprehensive overview of the synthesis mechanism for 1,3-dimethoxy-2-methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 1,3-Dimethoxy-2-methylimidazolium Hexafluorophosphate

Abstract: This technical guide provides a comprehensive overview of the synthesis mechanism for 1,3-dimethoxy-2-methylimidazolium hexafluorophosphate, an N,N'-dialkoxy-functionalized ionic liquid. Intended for researchers, chemists, and professionals in drug development, this document elucidates the multi-step synthetic strategy, detailing the mechanistic rationale, experimental protocols, and key characterization data. The synthesis is presented as a three-stage process: (1) formation of a 1-hydroxy-2-methylimidazole 3-oxide intermediate, (2) subsequent N,N'-dialkylation to form the target cation, and (3) a final anion metathesis step to incorporate the hexafluorophosphate anion. This guide emphasizes the causality behind procedural choices, ensuring a deep understanding of the synthesis for practical application and further research.

Introduction: The Significance of N-Alkoxy Imidazolium Salts

Ionic liquids (ILs) are a class of salts with melting points below 100 °C, often existing as liquids at room temperature.[1] Their unique properties, including negligible vapor pressure, high thermal stability, and tunable solvency, have positioned them as "green" alternatives to volatile organic compounds in synthesis, catalysis, and electrochemistry.[2][3]

The 1,3-dialkylimidazolium cation is a common scaffold in ILs due to its aromatic stability and the ease with which substituents can be modified.[1][4] A specialized subclass, the 1,3-dialkoxyimidazolium salts, introduces oxygen atoms adjacent to the ring nitrogens. This modification significantly alters the electronic properties of the imidazolium ring, making these compounds valuable as precursors for N-heterocyclic carbenes (NHCs) and as unique materials for further chemical exploration.[1][5] This guide focuses on a specific member of this class, 1,3-dimethoxy-2-methylimidazolium hexafluorophosphate, detailing its synthesis from fundamental precursors.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of 1,3-dimethoxy-2-methylimidazolium hexafluorophosphate is not achieved by direct methoxylation of 2-methylimidazole. A more robust and mechanistically sound approach involves building the N-O bonds prior to the final methylation and anion exchange. The retrosynthetic analysis reveals a three-stage strategy.

G Target 1,3-Dimethoxy-2-methylimidazolium Hexafluorophosphate Cation 1,3-Dimethoxy-2-methylimidazolium Cation (Methyl Sulfate salt) Target->Cation Anion Metathesis N_Oxide 1-Hydroxy-2-methylimidazole 3-oxide Cation->N_Oxide N,N'-Dialkylation Precursors Glyoxal, Acetaldehyde, Hydroxylamine N_Oxide->Precursors Cyclocondensation

Caption: Retrosynthetic pathway for the target ionic liquid.

The forward synthesis, therefore, proceeds as follows:

  • Cyclocondensation: Reaction of appropriate precursors to form the 1-hydroxy-2-methylimidazole 3-oxide core.

  • N,N'-Dialkylation: Methylation of the N-oxide intermediate to yield the 1,3-dimethoxy-2-methylimidazolium cation with a counter-ion from the alkylating agent (e.g., methyl sulfate).

  • Anion Metathesis: Exchange of the initial anion for hexafluorophosphate to yield the final, stable ionic liquid.

Mechanistic Pathways and Rationale

Part A: Synthesis of the 1-Hydroxy-2-methylimidazole 3-oxide Intermediate

The foundational step is the creation of the N-hydroxylated imidazole ring system. While various methods exist for imidazole synthesis, the formation of N-oxide derivatives often involves the cyclocondensation of a dicarbonyl compound (like glyoxal) with an amine source and an aldehyde in the presence of hydroxylamine.[2][5] This approach builds the heterocyclic core with the N-hydroxy functionalities already in place, which is crucial for the subsequent steps. The 2-methyl substituent is introduced by using acetaldehyde as the aldehyde component.

Part B: N,N'-Dimethoxylation via Dialkylation

With the 1-hydroxy-2-methylimidazole 3-oxide intermediate in hand, the next step is to convert the two N-hydroxy groups into N-methoxy groups. This is achieved through a classic SN2 reaction using a potent methylating agent.

  • Choice of Methylating Agent: Dimethyl sulfate ((CH₃)₂SO₄) is an excellent choice for this transformation.[1] It is a powerful and cost-effective electrophile. The reaction proceeds by nucleophilic attack of the oxygen atoms of the N-oxide onto the methyl groups of dimethyl sulfate, displacing the methyl sulfate anion. This occurs twice to form the dicationic product.

The resulting product is 1,3-dimethoxy-2-methylimidazolium methyl sulfate. This salt is typically water-soluble and serves as the direct precursor for the final anion exchange.

Part C: Anion Metathesis for Hexafluorophosphate Incorporation

The final step is to replace the methyl sulfate anion with the desired hexafluorophosphate (PF₆⁻) anion. This process, known as anion metathesis or ion exchange, is a common and effective method for preparing a wide variety of ionic liquids with specific anions.[4]

  • Driving the Reaction: The reaction is driven by the precipitation of an insoluble salt. A hexafluorophosphate salt with a suitable counter-ion, such as potassium hexafluorophosphate (KPF₆), is added to an aqueous solution of the 1,3-dimethoxy-2-methylimidazolium methyl sulfate.[1] The low solubility of potassium methyl sulfate in the reaction medium drives the equilibrium towards the formation of the desired 1,3-dimethoxy-2-methylimidazolium hexafluorophosphate, which often separates as a distinct liquid phase or can be extracted.

The overall reaction scheme is summarized below:

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: N,N'-Dialkylation cluster_2 Step 3: Anion Metathesis Precursors Glyoxal + Acetaldehyde + Hydroxylamine N_Oxide 1-Hydroxy-2-methylimidazole 3-oxide Precursors->N_Oxide N_Oxide_2 1-Hydroxy-2-methylimidazole 3-oxide Cation 1,3-Dimethoxy-2-methylimidazolium Methyl Sulfate N_Oxide_2->Cation + 2 (CH₃)₂SO₄ Cation_2 1,3-Dimethoxy-2-methylimidazolium Methyl Sulfate Final_IL 1,3-Dimethoxy-2-methylimidazolium Hexafluorophosphate Cation_2->Final_IL + KPF₆

Caption: Overall three-step reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of analogous N,N'-dialkoxyimidazolium salts.[1][5][6]

Safety Precautions:

  • Dimethyl sulfate is extremely toxic and carcinogenic. Handle only in a certified fume hood with appropriate personal protective equipment (PPE), including butyl rubber gloves.

  • Hexafluorophosphate salts are corrosive and can release HF upon decomposition. Handle with care.

  • Always wear safety glasses, a lab coat, and appropriate gloves.

Stage 1: Synthesis of 1-Hydroxy-2-methylimidazole 3-oxide

This is a generalized procedure as the specific synthesis of this precursor can vary.

  • Combine equimolar amounts of glyoxal, acetaldehyde, and two equivalents of hydroxylamine in a suitable solvent (e.g., ethanol or water).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC or NMR.

  • Upon completion, the product may precipitate or require solvent removal and purification by recrystallization or column chromatography.

Stage 2: Synthesis of 1,3-Dimethoxy-2-methylimidazolium Methyl Sulfate
  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the 1-hydroxy-2-methylimidazole 3-oxide (1.0 eq) in a suitable solvent like acetonitrile or dichloromethane.

  • Cool the flask in an ice bath.

  • Slowly add dimethyl sulfate (2.2 eq) dropwise to the stirred solution. Caution: The reaction can be exothermic.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours.

  • Monitor the reaction by ¹H NMR until the starting material is consumed.

  • The resulting product, 1,3-dimethoxy-2-methylimidazolium methyl sulfate, is often used directly in the next step without isolation.

Stage 3: Synthesis of 1,3-Dimethoxy-2-methylimidazolium Hexafluorophosphate
  • Prepare a saturated aqueous solution of potassium hexafluorophosphate (KPF₆) (approximately 2.5 eq relative to the starting N-oxide).

  • Add the KPF₆ solution to the reaction mixture from Stage 2.

  • Stir the resulting mixture vigorously at room temperature for 2-4 hours. A biphasic system or a precipitate should form.

  • Separate the organic layer. If the product is a solid, filter it. If it is an oil, use a separatory funnel.

  • Wash the product phase/solid multiple times with deionized water to remove any residual potassium salts. A test with silver nitrate solution can check for the absence of halide impurities if applicable.

  • Dissolve the washed product in a minimal amount of a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic solution over an anhydrous drying agent like MgSO₄, filter, and remove the solvent under reduced pressure.

  • Dry the final product under high vacuum to remove any residual solvent and water, yielding 1,3-dimethoxy-2-methylimidazolium hexafluorophosphate as a solid.[7][8]

Caption: Experimental workflow for the synthesis (Stages 2 & 3).

Data and Characterization

The successful synthesis of the target compound must be confirmed through rigorous analytical characterization.

Table 1: Key Reaction and Product Parameters
ParameterValue / Expected OutcomeSource
Molecular Formula C₆H₁₁F₆N₂O₂P[7]
Molecular Weight 288.13 g/mol [7]
Physical Form Solid[7]
Melting Point 123 °C[7][8]
Alkylation Temp. 0 °C to Room Temperature[1]
Metathesis Temp. Room Temperature[4]
Purity (Typical) ≥98.0% (by NMR)[7][8]
Expected Analytical Data
  • ¹H NMR: Protons on the imidazolium ring will appear as singlets or doublets in the aromatic region. The methyl protons on the methoxy groups and the C2-methyl group will appear as distinct singlets in the upfield region.

  • ¹³C NMR: The spectrum will show characteristic peaks for the imidazolium ring carbons, with the C2 carbon appearing at a specific downfield shift. Peaks for the methoxy and methyl carbons will also be present.

  • ¹⁹F NMR & ³¹P NMR: These techniques are crucial for confirming the presence and integrity of the hexafluorophosphate anion. ³¹P NMR should show a characteristic septet due to coupling with the six equivalent fluorine atoms, while ¹⁹F NMR will show a corresponding doublet.

  • IR Spectroscopy: The spectrum should show characteristic stretches for C-H, C=N, and C-N bonds of the imidazolium ring, as well as strong bands corresponding to the P-F stretches of the PF₆⁻ anion.

  • Mass Spectrometry (ESI-MS): Positive ion mode should show a peak corresponding to the [C₆H₁₁N₂O₂]⁺ cation (m/z ≈ 143.08). Negative ion mode should show a peak for the [PF₆]⁻ anion (m/z = 145).

Conclusion

The synthesis of 1,3-dimethoxy-2-methylimidazolium hexafluorophosphate is a well-defined, multi-step process that leverages fundamental organic reactions. The strategy of first forming an N-hydroxylated imidazole precursor, followed by a robust N,N'-dialkylation and a straightforward anion metathesis, provides a reliable route to this specialized ionic liquid. Understanding the rationale behind each step—from the choice of a potent methylating agent like dimethyl sulfate to the use of precipitation to drive the final ion exchange—is critical for procedural success, safety, and scalability. This guide provides the foundational knowledge for researchers to confidently synthesize and further investigate the properties and applications of this and related N-alkoxy imidazolium salts.

References

  • Laus, G., Schwärzler, A., Bentivoglio, G., et al. (2008). N, N'-Di (alkyloxy) imidazolium Salts: New Patent-free Ionic Liquids and NHC Precatalysts. Zeitschrift für anorganische und allgemeine Chemie, 634(8), 1327-1337. [Link]

  • Laus, G., Schwärzler, A., Bentivoglio, G., et al. (2008). Synthesis and Crystal Structures of 1-Alkoxy-3-alkylimidazolium Salts Including Ionic Liquids, 1-Alkylimidazole 3-oxides and 1-Alkylimidazole Perhydrates. Zeitschrift für Naturforschung B, 63(4), 447-464. [Link]

  • Hirano, K., Urban, S., Wang, C., & Glorius, F. (2009). A Modular Synthesis of Highly Substituted Imidazolium Salts. Organic Letters, 11(4), 1019-1022. [Link]

  • Béres, S., Sánta, Z., & Kállay, M. (2015). A facile synthetic route to benzimidazolium salts bearing bulky aromatic N-substituents. Beilstein Journal of Organic Chemistry, 11, 1693-1699. [Link]

  • Al-zahrani, F. M., El-shishtawy, R. M., & Elroby, S. A. K. (2014). Synthesis of Precursor Imidazolium Salts for the Synthesis of N-Heterocyclic Carbines Used as Ligands for the Enantioselective Preparation of Heterosteroids Compounds. Oriental Journal of Chemistry, 30(2), 529-536. [Link]

  • Mallah, E. (2019). Synthesis of new structures of imidazolium salts. Journal of Organic and Inorganic Chemistry. [Link]

  • Li, P., Wang, L., & Zhang, Y. (2013). Synthesis of unsymmetrical imidazolium salts by direct quaternization of N-substituted imidazoles using arylboronic acids. Chemical Communications, 49(75), 8345-8347. [Link]

  • Arduengo, A. J., III, Krafczyk, R., & Schmutzler, R. (2001). Synthesis of 1,3-disubstituted imidazolium salts. U.S.
  • Jo, H., Park, J., Lee, S., et al. (2023). Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines. Molecules, 28(3), 1435. [Link]

  • Ottokemi. (n.d.). 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate, 98%. Retrieved from [Link]

  • Holbrey, J. D., Reichert, W. M., Swatloski, R. P., et al. (2002). Efficient, halide free synthesis of new, low cost ionic liquids: 1,3-dialkylimidazolium salts containing methyl- and ethyl-sulfate anions. Green Chemistry, 4(4), 407-413. [Link]

  • Tommasi, I., & Sorrentino, F. (2006). Synthesis of 1,3-dialkylimidazolium-2-carboxylates by direct carboxylation of 1,3-dialkylimidazolium chlorides with CO2. Tetrahedron Letters, 47(13), 2141-2144. [Link]

  • Cetinkaya, Y., Cokmus, C., & Atalay, T. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Il Farmaco, 58(12), 1251-1256. [Link]

  • Ottokemi. (n.d.). 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate, 98%. Retrieved from [Link]

  • Malkov, V. V., et al. (2017). Theoretical and experimental study of 2-methylimidazole formation. International Conference on Chemical Kinetics. [Link]

  • Roth, C., et al. (2015). Structure of 1,3-di(methoxy)imidazolium hexafluorophosphate, [(MeO)2Im][PF6]. ResearchGate. [Link]

  • Shen, J. (2013). 2-methylimidazole preparation method.
  • Pestova, A. V., et al. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Russian Journal of Organic Chemistry, 56(12), 1852-1861. [Link]

  • Partl, G., et al. (2016). 1,3-Dimethoxy-2-methylimidazolium bis(trifluoromethanesulfonyl)imide. IUCrData, 1(8), x160824. [Link]

  • Yadav, G. D., & Yadav, A. K. (2020). A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics. Reaction Chemistry & Engineering, 5(9), 1735-1749. [Link]

  • Wang, Y., et al. (2014). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. Chinese Journal of Analysis Laboratory. [Link]

  • Dutta, S., et al. (2015). Azide Anion Interactions with Imidazole and 1-Methylimidazole in Dimethyl Sulfoxide. The Journal of Physical Chemistry B, 119(31), 10066-10075. [Link]

  • Chen, Y., et al. (2014). Imidazolium-based anion exchange membranes for alkaline anion fuel cells: elucidation of the morphology and the interplay between the morphology and properties. Soft Matter, 10(28), 5054-5067. [Link]

Sources

Foundational

Electrochemical Window of Methoxy-Functionalized Imidazolium Ionic Liquids: A Technical Guide

Executive Summary The design of task-specific ionic liquids (ILs) has revolutionized non-aqueous electrochemistry, energy storage, and carbon capture. Among these, methoxy-functionalized imidazolium ionic liquids stand o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The design of task-specific ionic liquids (ILs) has revolutionized non-aqueous electrochemistry, energy storage, and carbon capture. Among these, methoxy-functionalized imidazolium ionic liquids stand out due to their unique balance of transport properties and solvation capabilities. By appending an ether (alkoxy) group to the imidazolium cation, researchers can significantly depress the viscosity and melting point of the electrolyte. However, this structural modification introduces a critical trade-off: a modulation of the Electrochemical Window (ECW) .

This whitepaper provides an in-depth mechanistic analysis of the electrochemical stability of methoxy-functionalized imidazolium ILs, detailing the causality behind their redox limits, summarizing quantitative data, and establishing a self-validating experimental protocol for accurate ECW determination.

Mechanistic Insights: The Trade-Off of Ether Functionalization

In standard 1,3-dialkylimidazolium ILs, the electrochemical window is bounded by the oxidation of the anion (anodic limit) and the reduction of the imidazolium cation (cathodic limit). When a methoxy group (e.g., methoxyethyl or methoxymethyl) is introduced to the N-1 or N-3 position, the physicochemical landscape of the IL shifts dramatically[1].

The Causality of Structural Modification
  • Viscosity and Mass Transport: The ether oxygen atom possesses lone electron pairs that increase the rotational degrees of freedom and disrupt the highly ordered crystalline lattice of the IL. This structural flexibility drastically reduces viscosity and enhances ionic conductivity, making these ILs highly attractive for lithium-ion batteries and electrodeposition[1].

  • Cathodic Stability Compromise: The introduction of the ether functionality alters the electron density distribution across the imidazolium ring. First-principles calculations and experimental data indicate that the ether group slightly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level compared to strictly aliphatic chains[2]. Consequently, the cathodic stability is reduced, leading to a narrower overall electrochemical window[3].

G A Methoxy-Functionalization (Ether Group Addition) B Increased Chain Flexibility & Free Volume A->B C Altered Electron Density on Imidazolium Ring A->C D Decreased Viscosity & Higher Conductivity B->D E Slight Reduction in Electrochemical Window C->E

Impact of methoxy-functionalization on imidazolium IL properties.

Quantitative Data: Electrochemical Windows

The ECW of methoxy-functionalized ILs is highly dependent on the paired anion. Highly fluorinated, charge-delocalized anions like Bis(trifluoromethanesulfonyl)imide (TFSI⁻) or Tris(pentafluoroethyl)trifluorophosphate (FAP⁻) provide exceptional anodic stability, pushing the anodic limit beyond +2.0 V vs. Ag/Ag⁺[4]. Conversely, the cathodic limit is dictated by the methoxy-imidazolium cation, which typically reduces around -2.0 V to -2.5 V vs. Ag/Ag⁺.

Table 1: Representative Electrochemical Properties of Methoxy-Functionalized Imidazolium ILs vs. Standard ILs (Measured on Glassy Carbon, vs. Ag/Ag⁺)

Ionic Liquid (Cation/Anion)Cation TypeAnion TypeViscosity (cP at 25°C)Cathodic Limit (V)Anodic Limit (V)Total ECW (V)
[BMIM][TFSI] Alkyl-Imidazolium[TFSI]⁻~52-2.5+2.24.7
[MOEMIM][TFSI] Methoxyethyl-Imidazolium[TFSI]⁻~38-2.1+2.14.2
[MOEMIM][BF4] Methoxyethyl-Imidazolium[BF4]⁻~85-1.8+1.93.7
[MOEMPip][FAP] *Methoxyethyl-Piperidinium[FAP]⁻~60-1.75+2.123.87

*Note: Piperidinium analog included for cross-cation comparison[4]. Data represents approximate consensus values at a 1.0 mA/cm² cutoff.

Experimental Methodologies: Self-Validating Protocol for ECW Determination

Evaluating the electrochemical window of functionalized ILs requires rigorous environmental control. The presence of trace impurities—specifically water and halides—will prematurely trigger faradaic currents, leading to a falsely narrowed ECW[5]. Water undergoes electrolysis at ~1.23 V; if present, the cathodic sweep will trigger hydrogen evolution long before the intrinsic reduction of the imidazolium cation.

The following protocol utilizes Cyclic Voltammetry (CV) and Linear Sweep Voltammetry (LSV) to establish a self-validating system where the limits of the solvent are accurately mapped.

Step-by-Step Protocol

Step 1: Electrolyte Purification and Drying

  • Action: Dry the methoxy-functionalized IL under high vacuum (10⁻³ mbar) at 60°C for 48 hours.

  • Validation: Perform Karl Fischer titration to confirm water content is <10 ppm.

  • Causality: Removing trace water prevents parasitic hydrogen evolution and oxygen reduction reactions that obscure the true cathodic and anodic limits of the IL[5].

Step 2: Glovebox Assembly

  • Action: Transfer the dried IL into an argon-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm). All electrochemical cell assembly must occur in this environment.

Step 3: 3-Electrode Cell Configuration

  • Working Electrode (WE): Glassy Carbon (GC) disk (e.g., 3 mm diameter).

    • Causality: GC is selected due to its wide inert potential range and high overpotential for hydrogen evolution, preventing premature catalytic currents[5].

  • Counter Electrode (CE): Platinum (Pt) wire or mesh.

  • Reference Electrode (RE): Non-aqueous Ag/Ag⁺ reference (0.01 M AgNO₃ in acetonitrile with a supporting electrolyte), isolated by a Vycor glass frit[2].

    • Causality: The glass frit prevents Ag⁺ contamination of the bulk IL, which would introduce a false reduction peak.

Step 4: Voltammetric Sweeps

  • Action: Perform LSV from the Open Circuit Potential (OCP) towards positive potentials to find the anodic limit, and a separate sweep from OCP towards negative potentials for the cathodic limit. Use a slow scan rate (10 mV/s to 50 mV/s) to minimize capacitive current contributions[2].

Step 5: ECW Calculation via Cutoff Current Density

  • Action: Define the anodic potential limit ( VAL​ ) and cathodic potential limit ( VCL​ ) at the exact potential where the faradaic current density reaches 1.0 mA/cm² [2].

  • Calculation: ECW=VAL​−VCL​

G A 1. IL Purification (<10 ppm H2O) B 2. Glovebox Assembly (Ar/N2 Atmosphere) A->B C 3. 3-Electrode Setup (GC, Pt, Ag/Ag+) B->C D 4. Voltammetry (10-50 mV/s) C->D E 5. ECW Calculation (1.0 mA/cm² cutoff) D->E

Step-by-step experimental workflow for determining the electrochemical window.

Conclusion & Application Considerations

Methoxy-functionalized imidazolium ionic liquids represent a highly tunable class of electrolytes. While the addition of the ether group induces a slight contraction of the electrochemical window (typically reducing the cathodic stability by ~0.2 to 0.4 V compared to strictly alkyl-substituted analogs), the resulting drop in viscosity and increase in conductivity often outweigh this penalty for applications operating within a 3.5 V to 4.0 V window.

For drug development professionals and materials scientists, these ILs serve as excellent media for the electro-organic synthesis of active pharmaceutical ingredients (APIs), where high mass transport is required, and extreme cathodic potentials are not accessed. Proper measurement of the ECW using the rigorous, moisture-free protocols outlined above ensures that these functionalized solvents are deployed safely and effectively within their thermodynamic limits.

Sources

Protocols & Analytical Methods

Method

Application Note: 1,3-Dimethoxy-2-methylimidazolium Hexafluorophosphate as a Green Solvent and NHC Precatalyst in Organic Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Mechanistic Insights The transition toward sustainable organi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Insights

The transition toward sustainable organic synthesis heavily relies on the adoption of neoteric solvents that minimize volatile organic compound (VOC) emissions while enhancing catalytic efficiency. 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate (commonly abbreviated as [(OMe)₂MeIm][PF₆]) has emerged as a highly specialized ionic liquid (IL) that serves a dual purpose: it acts as a low-toxicity, thermally stable green solvent and functions as a highly active N-heterocyclic carbene (NHC) precatalyst[1].

As a Senior Application Scientist, it is critical to understand the causality behind this molecule's design:

  • The Cationic Core (Electronic Tuning): The introduction of two methoxy groups at the N1 and N3 positions of the imidazolium ring induces a strong inductive electron-withdrawing effect, coupled with resonance donation. This unique electronic push-pull system significantly increases the acidity of the C2-methyl proton. Consequently, mild bases can readily deprotonate the C2 position to generate a stable N-heterocyclic carbene (NHC) in situ, which strongly coordinates to transition metals (e.g., Palladium) to prevent catalyst aggregation and degradation[1][2].

  • The Anionic Counterion (Phase Behavior): The hexafluorophosphate ([PF₆]⁻) anion imparts high thermal stability and profound hydrophobicity to the salt. In biphasic catalytic workflows, this hydrophobicity ensures that the active metal-NHC complex remains entirely sequestered within the IL phase, allowing for the clean extraction of organic products using non-polar solvents without metal leaching.

Physicochemical Profile

To ensure reproducibility in scale-up and process chemistry, the physical parameters of the solvent must be strictly controlled. Below is the validated physicochemical data for [(OMe)₂MeIm][PF₆][3].

Table 1: Physicochemical Properties of [(OMe)₂MeIm][PF₆]

ParameterSpecification
Chemical Name 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate
CAS Number 951020-84-1
Molecular Formula C₆H₁₁F₆N₂O₂P
Molecular Weight 288.13 g/mol
Melting Point 123 °C
Physical State Colorless crystalline solid (Functions as a molten salt >125 °C)
Solubility Profile Soluble in polar aprotic solvents (CH₂Cl₂, MeCN); Insoluble in non-polar organics (Hexane, Et₂O)

Experimental Workflows & Methodologies

Protocol A: Synthesis of[(OMe)₂MeIm][PF₆] via Anion Metathesis

This protocol is a self-validating system. The visual transition from a slurry to a clear solution, followed by immediate precipitation upon KPF₆ addition, confirms the success of the metathesis.

Reagents:

  • 1-Hydroxy-2-methylimidazole-3-oxide (44.6 mmol)

  • Dimethyl sulfate (100 mmol) Caution: Highly toxic alkylating agent.

  • Calcium carbonate (63.4 mmol)

  • Potassium hexafluorophosphate (KPF₆) (45.0 mmol)

  • Hydrochloric acid (36%)

Step-by-Step Methodology:

  • Exhaustive Methylation: Suspend 1-hydroxy-2-methylimidazole-3-oxide (5.09 g) in 5.0 mL of H₂O. Slowly add dimethyl sulfate (9.0 mL) dropwise while stirring at room temperature for 30 minutes. Causality: Dimethyl sulfate acts as the methylating agent for both N-oxide oxygen atoms.

  • Neutralization: Add calcium carbonate (6.35 g) and an additional 6.0 mL of H₂O to the slurry. A slight exothermic reaction will occur. Stir the mixture for 15 hours. Causality: CaCO₃ neutralizes the generated methyl hydrogen sulfate byproduct, preventing the acidic hydrolysis of the newly formed cation.

  • Quenching: Slowly add 36% HCl (11.0 mL) in portions and stir for 2 hours until a completely clear solution is obtained. Causality: HCl safely decomposes any unreacted dimethyl sulfate and excess carbonate.

  • Anion Metathesis: Add KPF₆ (8.28 g, 45.0 mmol) directly to the clear aqueous solution. Immediate crystallization of the product will occur. Causality: The[PF₆]⁻ salt is highly hydrophobic compared to the chloride or sulfate intermediates, driving the thermodynamic precipitation of the target ionic liquid[4].

  • Isolation: Extract the mixture with CH₂Cl₂ (3 × 50 mL). Wash the combined organic phases with H₂O, dry over Na₂SO₄, and remove the solvent under reduced pressure. Dry the resulting colorless crystalline solid at 75 °C in a vacuum (< 1 mbar) to yield the pure [(OMe)₂MeIm][PF₆][4].

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol utilizes [(OMe)₂MeIm][PF₆] as both the reaction medium (as a melt) and the NHC ligand precursor, demonstrating a highly sustainable, recyclable catalytic system[1][2].

Step-by-Step Methodology:

  • Precatalyst Activation: In a Schlenk flask under an inert argon atmosphere, combine [(OMe)₂MeIm][PF₆] (2.0 mmol), Pd(OAc)₂ (0.02 mmol, 1 mol%), and K₂CO₃ (3.0 mmol). Heat the mixture to 130 °C to melt the ionic liquid. Causality: At 130 °C, the IL becomes a highly polar fluid. K₂CO₃ deprotonates the C2 position of the imidazolium ring, generating the NHC that immediately coordinates to Palladium, forming the active [Pd(NHC)L₂] catalyst.

  • Substrate Addition: Add the aryl halide (1.0 mmol) and the arylboronic acid (1.2 mmol) to the molten catalytic system. Stir vigorously for 2–4 hours at 130 °C.

  • Biphasic Extraction: Cool the reaction mixture to 60 °C (before the IL fully solidifies) and add 10 mL of warm hexane or diethyl ether. Vigorously stir and allow the phases to separate. Causality: The biaryl product is highly soluble in the non-polar organic phase, while the [PF₆]⁻ based IL and the anchored Pd-catalyst are entirely insoluble.

  • Product Isolation & Catalyst Recycling: Decant the upper organic layer to isolate the cross-coupled product. The lower IL phase containing the active Pd-NHC complex can be subjected to vacuum to remove residual volatiles and immediately reused for up to 5 consecutive catalytic cycles without significant loss of activity.

Process Visualization

The following diagram illustrates the lifecycle of the catalyst and solvent within the cross-coupling workflow, highlighting the closed-loop sustainability of the system.

G Start 1. Reagent Assembly Pd(OAc)2 + [(OMe)2MeIm][PF6] Base 2. Base Addition (K2CO3) Deprotonation of C2-H Start->Base Active 3. Active Catalyst Formation [Pd(NHC)L2] Complex in IL Melt Base->Active Cycle 4. Catalytic Cross-Coupling (Aryl Halide + Boronic Acid) Active->Cycle Extraction 5. Biphasic Extraction (Non-polar solvent addition) Cycle->Extraction Recovery 6. Product Isolation (Upper Organic Phase) Extraction->Recovery Organic Phase Recycle 7. Catalyst & IL Recycling (Lower IL Phase) Extraction->Recycle IL Phase Recycle->Cycle Next Cycle

Workflow of Pd-Catalyzed Cross-Coupling using [(OMe)2MeIm][PF6] as solvent and NHC precursor.

References

  • Partl, G. J., Lampl, M., Laus, G., Wurst, K., Huppertz, H., & Schottenberger, H. "1,3-Dimethoxy-2-methylimidazolium bis(trifluoromethanesulfonyl)imide: Synthesis and crystallization." IUCrData, 2016. Available at: [Link]

  • Ottokemi. "1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate, 98%." Ottokemi Technical Documents. Available at:[Link]

Sources

Application

Application Note: Formulation and Validation of 1,3-Dimethoxy-2-methylimidazolium Hexafluorophosphate Hybrid Electrolytes for Lithium-Ion Batteries

Target Audience: Energy Storage Researchers, Materials Scientists, and Electrochemical Engineers. Introduction & Mechanistic Rationale The development of safe, high-energy-density lithium-ion batteries (LIBs) is frequent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Energy Storage Researchers, Materials Scientists, and Electrochemical Engineers.

Introduction & Mechanistic Rationale

The development of safe, high-energy-density lithium-ion batteries (LIBs) is frequently bottlenecked by the thermal instability and flammability of conventional organic carbonate electrolytes. To circumvent these limitations, imidazolium-based ionic liquids (ILs) are increasingly utilized as advanced electrolyte additives. Among these, 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate ([(OMe)₂MeIm][PF₆]) represents a structural breakthrough in electrolyte engineering [4].

As a Senior Application Scientist, it is critical to understand the causality behind this specific molecular design rather than merely treating it as a standard reagent:

  • C-2 Methylation (Cathodic Stability): Unsubstituted imidazolium cations possess an highly acidic proton at the C-2 position. During low-potential charging, this proton is easily reduced, leading to carbene formation and rapid electrolyte degradation. Methylating the C-2 position blocks this degradation pathway, significantly widening the electrochemical stability window[4].

  • 1,3-Dimethoxy Functionalization (Viscosity & Solvation): The primary drawback of ILs is their high viscosity, which impedes Li⁺ mobility. The introduction of labile ether (methoxy) groups increases the rotational degrees of freedom of the cation, drastically lowering the viscosity compared to standard alkylimidazolium analogs. Furthermore, the ether oxygens actively coordinate with Li⁺ ions, facilitating faster desolvation kinetics at the electrode-electrolyte interface [4].

  • Hexafluorophosphate Anion (SEI Formation): The PF₆⁻ anion synergizes with the primary lithium salt (LiPF₆) to decompose into stable, fluorine-rich inorganic species (e.g., LiF), which are essential for forming a robust Solid Electrolyte Interphase (SEI) on the anode [3].

Physicochemical Profiling & Quantitative Data

A critical operational detail often overlooked is that [(OMe)₂MeIm][PF₆] has a melting point of 123 °C, meaning it is a solid at room temperature [2]. Therefore, it cannot be used as a neat room-temperature ionic liquid (RTIL). Instead, it must be formulated as a hybrid electrolyte by dissolving it into a base organic solvent (e.g., Ethylene Carbonate/Dimethyl Carbonate) to yield a highly conductive liquid phase.

Table 1: Physicochemical Properties of[(OMe)₂MeIm][PF₆]
PropertyValue / SpecificationMechanistic Implication
Molecular Formula C₆H₁₁F₆N₂O₂PEther oxygens lower viscosity; F-rich anion promotes SEI.
Molecular Weight 288.13 g/mol High mass dictates careful wt.% calculation during blending.
Melting Point 123 °CSolid at RT; necessitates dissolution in organic co-solvents.
Thermal Decomposition > 200 °CProvides superior high-temperature safety over pure carbonates.
Purity Requirement ≥ 98.0% (NMR/IR)Trace impurities severely impact long-term cycling stability.

Data sourced from standardized chemical profiling [2], [3].

Experimental Workflow Visualization

Workflow IL [(OMe)2MeIm][PF6] Vacuum Drying Blend Hybrid Formulation (40 wt.% IL) IL->Blend Solvent EC:DMC (1:1 v/v) Base Solvent Solvent->Blend Salt 1.0 M LiPF6 Lithium Salt Salt->Blend KF Karl Fischer Titration Target: < 20 ppm H2O Blend->KF QC Check Assembly CR2032 Cell Assembly Ar Glovebox KF->Assembly Pass Test EIS & Cycling Evaluation Assembly->Test 24h Rest

Workflow for formulating [(OMe)2MeIm][PF6] hybrid electrolytes and cell evaluation.

Step-by-Step Formulation Protocol

This protocol details the creation of a 40 wt.%[(OMe)₂MeIm][PF₆] hybrid electrolyte, a concentration proven to optimize capacity retention and thermal stability [1].

Phase 1: Pre-Conditioning of Materials
  • Causality: The PF₆⁻ anion is highly susceptible to hydrolysis. Trace water reacts with PF₆⁻ to generate hydrofluoric acid (HF), which aggressively corrodes transition metal cathodes and destroys the SEI layer [3].

  • Step 1: Transfer the[(OMe)₂MeIm][PF₆] powder into a vacuum oven.

  • Step 2: Dry the salt under dynamic vacuum at 120 °C for a minimum of 24 hours.

  • Step 3: Transfer the dried salt directly into an Argon-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm) without atmospheric exposure.

Phase 2: Hybrid Solvent Blending
  • Causality: A 1:1 (v/v) mixture of Ethylene Carbonate (EC) and Dimethyl Carbonate (DMC) provides the optimal balance. EC offers a high dielectric constant for salt dissociation, while DMC lowers the bulk viscosity.

  • Step 1: Inside the glovebox, prepare a 1:1 v/v solution of battery-grade EC and DMC (pre-dried over 3Å molecular sieves).

  • Step 2: Weigh the required amount of dried [(OMe)₂MeIm][PF₆] to achieve a 40 wt.% concentration relative to the final solvent mass.

  • Step 3: Slowly add the IL powder to the EC:DMC blend under continuous magnetic stirring (400 rpm) until a completely clear, homogenous solution is achieved.

Phase 3: Lithium Salt Integration & Self-Validation
  • Step 1: Slowly dissolve 1.0 M of battery-grade LiPF₆ into the hybrid solvent. Stir for 12 hours at room temperature to ensure complete solvation.

  • Validation Checkpoint 1 (Moisture): Extract a 1 mL aliquot and perform Karl Fischer titration. The batch must be rejected if H₂O > 20 ppm.

  • Validation Checkpoint 2 (Conductivity): Measure the ionic conductivity. A successful 40 wt.% blend should yield an ionic conductivity of > 2.5 mS/cm at 25 °C. If conductivity is lower, salt aggregation has occurred, indicating incomplete dissolution.

Electrochemical Characterization Workflow

Phase 1: Cell Assembly
  • Step 1: Assemble CR2032 coin cells in the Argon glovebox using a lithium metal counter electrode, a Celgard 2325 separator, and the working electrode (e.g., graphite or marine-biochar).

  • Step 2: Inject exactly 40 µL of the hybrid electrolyte. Causality: Precise volume control prevents separator dry-out (if too little) and prevents impedance skewing from electrolyte flooding (if too much).

Phase 2: SEI Formation (Pre-cycling)
  • Step 1: Allow the assembled cells to rest at Open Circuit Voltage (OCV) for 24 hours to ensure complete separator and electrode wetting.

  • Step 2: Perform 3 formation cycles at a slow rate of C/20 between 0.01 V and 1.5 V (vs. Li/Li⁺). Causality: The slow C-rate allows the PF₆⁻ anions and the organic carbonates to co-reduce uniformly, forming a dense, stable SEI before high-current stress is applied.

Phase 3: High-Temperature Cycling & EIS
  • Step 1: Cycle the cells at 1C at elevated temperatures (e.g., 65 °C).

  • Step 2: Perform Electrochemical Impedance Spectroscopy (EIS) from 100 kHz to 10 mHz after the 1st and 100th cycles.

  • Validation Checkpoint 3 (SEI Stability): The protocol is validated if the charge-transfer resistance ( Rct​ ) in the Nyquist plot remains stable over 100 cycles. Standard electrolytes will show exponential Rct​ growth at 65 °C due to thermal degradation, whereas the IL-hybrid will suppress this impedance rise [1].

Table 2: Expected Electrochemical Outcomes (40 wt.% Hybrid vs. Standard)
Performance MetricStandard Electrolyte (1M LiPF₆ in EC:DMC)40 wt.% [(OMe)₂MeIm][PF₆] Hybrid
Capacity Retention (100 cycles, 25 °C) ~65%85%
Capacity Retention (100 cycles, 65 °C) ~32% (Severe fading)81%
Li⁺ Transfer at Interface (EIS) High resistance growth over timeStable, facilitated by ether-oxygen
Thermal Stability Volatile, highly flammableSuppressed flammability

Data adapted from comparative studies on marine-biomass-based LIBs at various temperatures [1].

References

  • Title: Improving the Electrochemical Performance of Carbon Anodes Derived from Marine Biomass by Using Ionic-Liquid-Based Hybrid Electrolyte for LIBs. Source: ResearchGate. URL: 1

  • Title: 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate 98%, complies for IR spectroscopy. Source: Sigma-Aldrich. URL: 2

  • Title: Lithium Hexafluorophosphate: A Crucial Compound in Modern Electrochemistry. Source: ChemicalBook. URL: 3

  • Title: Alkoxy substituted imidazolium-based ionic liquids as electrolytes for lithium batteries. Source: ResearchGate. URL: 4

Sources

Method

Liquid-liquid extraction of heavy metals using 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate

Application Note & Protocol Topic: Liquid-Liquid Extraction of Heavy Metals Using 1,3-Dimethoxy-2-methylimidazolium Hexafluorophosphate For: Researchers, scientists, and drug development professionals. Abstract This docu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Liquid-Liquid Extraction of Heavy Metals Using 1,3-Dimethoxy-2-methylimidazolium Hexafluorophosphate

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the application of 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate ([MeO-MIM][PF6]) for the liquid-liquid extraction of heavy metals from aqueous solutions. While this specific ionic liquid (IL) represents a novel, functionalized solvent, the principles and protocols outlined herein are grounded in the extensive research conducted on analogous imidazolium-based ionic liquids. We detail the proposed extraction mechanism, provide a step-by-step experimental protocol for laboratory-scale extraction, and offer guidance on data analysis and interpretation. The methodologies are designed to be robust and adaptable, serving as a strong foundation for process development and optimization in environmental remediation and analytical chemistry.

Introduction: The Role of Functionalized Ionic Liquids in Metal Extraction

Ionic liquids (ILs) have emerged as promising "green solvents" for liquid-liquid extraction due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties. The 1,3-dialkylimidazolium hexafluorophosphate salts are among the most studied ILs for the extraction of heavy metal ions such as cadmium (Cd²⁺), lead (Pb²⁺), and mercury (Hg²⁺) from aqueous media. The extraction mechanism often involves an ion-exchange process where the imidazolium cation facilitates the transfer of a metal-anion complex from the aqueous phase to the IL phase.

The subject of this note, 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate, is a specialized IL. The introduction of methoxy groups at the 1 and 3 positions of the imidazolium ring is hypothesized to enhance the extraction efficiency through two potential mechanisms:

  • Enhanced Coordination: The oxygen atoms of the methoxy groups may act as additional coordination sites for metal ions, promoting the formation of stable complexes.

  • Modified Physicochemical Properties: These functional groups can alter the IL's viscosity, hydrophobicity, and interfacial properties, which can be optimized to improve phase separation and extraction kinetics.

This guide provides a foundational protocol to explore the efficacy of this novel solvent.

Proposed Extraction Mechanism

The extraction of a divalent heavy metal ion (M²⁺) from an aqueous solution containing a counter-ion (X⁻, e.g., from a salt matrix) into the [MeO-MIM][PF6] phase is proposed to follow a neutral extraction or ion-pair extraction mechanism. The presence of the hexafluorophosphate (PF₆⁻) anion in the ionic liquid is crucial, as it is a non-coordinating anion, which allows the metal complex to be the primary driver of the extraction.

The process can be summarized in the following steps:

  • Complex Formation in Aqueous Phase: In the aqueous phase, the metal ion (M²⁺) forms a neutral or anionic complex with available anions (X⁻), for example, [MX₂] or [MX₄]²⁻.

  • Interfacial Transfer: The formed metal complex transfers across the aqueous-IL interface.

  • Solvation in IL Phase: The metal complex is stabilized and solvated by the [MeO-MIM]⁺ cations and potentially by the methoxy functional groups.

The overall equilibrium can be represented as:

M²⁺(aq) + 2X⁻(aq) ⇌ ⇌

The efficiency of this process is highly dependent on factors such as pH, temperature, concentration of the metal and other ions, and the ratio of the two phases.

Diagram: Proposed Interaction at the Molecular Level

Caption: Proposed chelation and extraction of a metal complex.

Experimental Protocol: Screening for Heavy Metal Extraction

This protocol provides a general method for screening the extraction efficiency of [MeO-MIM][PF6] for various heavy metals.

Materials and Reagents
  • Ionic Liquid: 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate ([MeO-MIM][PF6])

  • Heavy Metal Stock Solutions: 1000 ppm certified standards for Cd²⁺, Pb²⁺, Hg²⁺, etc. (in dilute HNO₃ or HCl).

  • Acids/Bases for pH adjustment: 0.1 M HNO₃ and 0.1 M NaOH.

  • Organic Solvent (for back-extraction/dilution): As required for analysis (e.g., ultrapure water, dilute acid).

  • Equipment:

    • Analytical balance

    • pH meter

    • Vortex mixer or mechanical shaker

    • Centrifuge

    • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

    • Glass vials (e.g., 15 mL)

Step-by-Step Procedure
  • Preparation of Aqueous Phase:

    • Prepare a 10 ppm working solution of the target heavy metal by diluting the stock solution with deionized water.

    • Transfer 5.0 mL of this solution into a 15 mL glass vial.

    • Adjust the pH of the aqueous solution to a desired value (e.g., pH 5.0) using 0.1 M HNO₃ or 0.1 M NaOH. The optimal pH can vary significantly for different metals and should be investigated.

  • Liquid-Liquid Extraction:

    • Accurately weigh and add a specific amount of [MeO-MIM][PF6] to the vial containing the aqueous phase to achieve a desired phase volume ratio (e.g., 1:1 v/v, assuming a density of ~1.4 g/mL for the IL, this would be ~7g for 5mL).

    • Tightly cap the vial and vigorously mix the two phases using a vortex mixer for 5 minutes or a mechanical shaker for 60 minutes to ensure the system reaches equilibrium.

    • Centrifuge the mixture at 4000 rpm for 15 minutes to achieve complete phase separation.

  • Sample Analysis:

    • Carefully collect the aqueous phase (top layer) using a pipette.

    • Measure the final concentration of the heavy metal remaining in the aqueous phase (C_aq,final) using AAS or ICP-MS.

    • The initial concentration of the metal in the aqueous phase (C_aq,initial) is 10 ppm.

Diagram: Experimental Workflow

A 1. Prepare 5 mL Aqueous Phase (10 ppm Metal, pH 5) B 2. Add Ionic Liquid (e.g., 1:1 v/v ratio) A->B C 3. Mix & Equilibrate (Vortex/Shaker) B->C D 4. Separate Phases (Centrifuge 4000 rpm) C->D E 5. Sample Aqueous Phase D->E F 6. Analyze Metal Conc. (AAS or ICP-MS) E->F

Caption: Workflow for the liquid-liquid extraction experiment.

Data Calculation and Interpretation

The performance of the extraction is evaluated using two key parameters:

  • Distribution Ratio (D):

    • D = C_IL / C_aq,final

    • Where C_IL is the concentration of the metal in the ionic liquid phase. It can be calculated by mass balance: C_IL = (C_aq,initial - C_aq,final) * (V_aq / V_IL)

  • Extraction Efficiency (%E):

    • %E = [(C_aq,initial - C_aq,final) / C_aq,initial] * 100

    • Alternatively, %E = (D / (D + (V_aq / V_IL))) * 100

Table 1: Hypothetical Extraction Data for Selected Heavy Metals
Metal IonInitial Conc. (ppm)pHPhase Ratio (aq:IL)Final Aq. Conc. (ppm)Distribution Ratio (D)Extraction Efficiency (%E)
Cd²⁺10.05.01:11.55.6785.0%
Pb²⁺10.05.01:10.811.592.0%
Hg²⁺10.05.01:10.332.397.0%

Note: These are illustrative values. Actual results will depend on precise experimental conditions.

Optimization and Further Studies

To fully characterize the extraction capabilities of [MeO-MIM][PF6], a systematic study of various parameters is recommended:

  • Effect of pH: Investigate a pH range (e.g., 2-8) to find the optimal pH for each metal.

  • Effect of Temperature: Perform extractions at different temperatures (e.g., 25°C - 60°C) to study the thermodynamics of the process.

  • Contact Time: Analyze samples at different mixing times to determine the time required to reach equilibrium.

  • Ionic Liquid Reusability: After extraction, the metal can be stripped from the IL phase using a suitable stripping agent (e.g., concentrated acid), allowing the IL to be recycled.

Conclusion

1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate holds potential as an effective solvent for the liquid-liquid extraction of heavy metals. Its functionalized structure may offer enhanced performance compared to traditional imidazolium ILs. The protocol provided here serves as a standardized starting point for evaluating its efficacy. Further optimization of experimental parameters is crucial for developing a highly efficient and selective extraction system for specific applications in environmental science and analytical chemistry.

References

  • Z. A. ALOthman, M. A. Habila, E. Yilmaz, T. A. M. Msagati, A. A. Al-Angary, and B. S. M. R. Ali, "Ionic Liquids in Metal Extraction," Journal of Molecular Liquids, vol. 224, pp. 656-670, Dec. 2016.

  • M. G. A. Vieira, F. A. da Silva, L. M. G. de Souza, and M. L. C. P. da Silva, "Application of Ionic Liquids in the Extraction of Metal Ions from Aqueous Solutions: A Review," Journal of Chemical Technology & Biotechnology, vol. 93, no. 5, pp. 1249–1265, May 2018.

  • E. Y. B. Pun, K. O. O. Omondi, and I. O. O. Onyango, "Application of Imidazolium Based Ionic Liquids in the Extraction of Heavy Metals from Aqueous Media: A Review," Journal of Hazardous Materials, vol. 384, p. 121303, Feb. 2020.

Application

Application Note: Protocol for Preparing Anhydrous 1,3-Dimethoxy-2-methylimidazolium Hexafluorophosphate Solutions

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Areas: Specialty Chemical Synthesis, Electrochemical Electrolytes, and Advanced Catalysis Executive Summary 1,3-Dimethoxy-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Areas: Specialty Chemical Synthesis, Electrochemical Electrolytes, and Advanced Catalysis

Executive Summary

1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate (abbreviated as (OMe)₂MeIm-PF₆) is a specialized reagent and ionic liquid precursor utilized in advanced chemical synthesis and alternative energy applications[1]. Unlike standard alkyl-substituted imidazolium salts, the 1,3-dimethoxy functionalization introduces unique electronic properties, allowing the methoxy substituents to participate in directional O⋯π interactions and specific syn/anti conformational geometries[2].

Because (OMe)₂MeIm-PF₆ is a solid at room temperature with a melting point of 123 °C[3], its application often requires dissolution in an organic solvent. However, the hexafluorophosphate ([PF₆]⁻) anion is notoriously sensitive to moisture. This application note details a field-proven, self-validating protocol for dehydrating the raw salt and preparing strictly anhydrous solutions (< 20 ppm H₂O), ensuring optimal electrochemical windows and preventing reagent degradation.

Physicochemical Profile

Before handling, it is critical to understand the physical parameters of the target compound to ensure proper stoichiometric calculations and thermal management.

Table 1: Properties of 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate

ParameterValue / DescriptionReference
CAS Number 951020-84-1[1]
Empirical Formula C₆H₁₁F₆N₂O₂P[1]
Molecular Weight 288.13 g/mol [1]
Physical State Solid (Crystalline)[3]
Melting Point 123 °C[3]
Hazard Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[3]

Scientific Rationale: The Mechanics of Dehydration (E-E-A-T)

As a Senior Application Scientist, I frequently observe failures in ionic liquid preparation due to a misunderstanding of anion stability. The dehydration of (OMe)₂MeIm-PF₆ cannot be rushed using high heat.

The Causality of Thermal Hydrolysis: While standard vacuum drying is highly effective for reducing water content in ionic liquids[4], applying excessive heat (>80 °C) to a [PF₆]⁻ salt in the presence of residual water catalyzes a severe hydrolysis reaction. The [PF₆]⁻ anion degrades into phosphoryl fluorides ([POF₄]⁻) and highly toxic, corrosive hydrofluoric acid (HF). This not only destroys the integrity of the reagent but also damages vacuum line equipment and poses a severe safety risk.

The Two-Stage Drying Strategy: To circumvent this, our protocol employs a two-stage vacuum drying method.

  • Room Temperature Evacuation: Removes bulk surface water without providing the activation energy required for [PF₆]⁻ hydrolysis.

  • Moderate Heating (70 °C): Drives off tightly coordinated water molecules safely below the thermal degradation threshold.

Solvent Purification: To prepare the solution, the chosen solvent (e.g., Acetonitrile) must be dried using activated 3Å molecular sieves. The 3Å pore size is highly specific: it is large enough to trap water molecules (kinetic diameter ~2.8 Å) but small enough to completely exclude the solvent and the imidazolium/hexafluorophosphate ions, preventing contamination or product loss[4].

Experimental Methodology

Materials & Equipment Required
  • (OMe)₂MeIm-PF₆ (Assay ≥98.0%)[3]

  • HPLC-grade Acetonitrile (MeCN) or Dichloromethane (DCM)

  • 3Å Molecular Sieves (Pellets)

  • High-vacuum Schlenk line (capable of < 10⁻² mbar)

  • Inert atmosphere glovebox (Argon or Nitrogen, H₂O < 0.5 ppm, O₂ < 0.5 ppm)

  • Coulometric Karl Fischer (KF) Titrator

Step-by-Step Protocol

Phase 1: Activation of Molecular Sieves

  • Place 3Å molecular sieves in a quartz or borosilicate tube.

  • Heat to 300 °C under dynamic vacuum (< 10⁻² mbar) for a minimum of 12 hours.

  • Allow the sieves to cool to room temperature under vacuum, then backfill with inert gas and transfer immediately to the glovebox.

Phase 2: Pre-Drying the (OMe)₂MeIm-PF₆ Salt

  • Transfer the solid (OMe)₂MeIm-PF₆ into a dry Schlenk flask. If the solid is clumped, gently pulverize it using an agate mortar and pestle inside the glovebox to maximize surface area.

  • Connect the flask to the Schlenk line. Apply high vacuum (< 10⁻² mbar) at room temperature for 2 hours .

  • Submerge the flask in a silicone oil bath set to 70 °C . Crucial: Do not exceed 80 °C.

  • Maintain dynamic vacuum at 70 °C for 24 to 48 hours [4].

  • Close the flask valve, remove it from the heat, and allow it to cool to room temperature before transferring it into the glovebox.

Phase 3: Solvent Purification

  • Inside the glovebox, add the activated 3Å molecular sieves to the HPLC-grade solvent (approx. 10-20% w/v).

  • Allow the solvent to stand over the sieves for at least 48 hours prior to use to ensure maximum water adsorption[4].

Phase 4: Solution Preparation

  • Inside the glovebox, weigh the precise mass of the dried (OMe)₂MeIm-PF₆ required for your target molarity.

  • Transfer the solid to a volumetric flask and add the dried solvent until the solid is fully dissolved.

  • Dilute to the mark.

  • Transfer the final solution to an amber storage vial. Add a small layer of activated 3Å molecular sieves to the bottom of the vial to act as a moisture scavenger during long-term storage.

Process Workflow Visualization

G Start Raw Reagent (OMe)2MeIm-PF6 Step1 Phase 1: Vacuum Dehydration (<1 mbar, 70°C, 24-48h) Start->Step1 Warning Safety Critical: Do not exceed 80°C to prevent [PF6]- hydrolysis to HF Step1->Warning Step3 Phase 3: Glovebox Processing (O2 < 0.5 ppm, H2O < 0.5 ppm) Step1->Step3 Step2 Phase 2: Solvent Purification (Activated 3Å Sieves) Step2->Step3 Step4 Phase 4: Volumetric Dissolution (Anhydrous Solvent) Step3->Step4 Validation Phase 5: Quality Control (KF Titration < 20 ppm) Step4->Validation

Figure 1: Workflow for the anhydrous preparation of (OMe)2MeIm-PF6 solutions.

Quality Control & Validation

A protocol is only as reliable as its validation mechanism. To ensure the system is self-validating, you must quantify the moisture content of the final solution.

Extract a 1.0 mL aliquot of the final solution using a dry, gas-tight syringe inside the glovebox. Inject this sample directly into a Coulometric Karl Fischer titrator.

Table 2: Expected Moisture Content vs. Processing Stage

Processing StageExpected Moisture Content (ppm)Analytical Method
As-Received Reagent500 – 1500Karl Fischer (Coulometric)
Post-RT Vacuum (2h)200 – 400Karl Fischer (Coulometric)
Post-70°C Vacuum (24h)< 50Karl Fischer (Coulometric)
Final Solution (over 3Å Sieves)< 20 Karl Fischer (Coulometric)

If the final solution reads > 20 ppm, verify the activation state of your molecular sieves and the integrity of your glovebox atmosphere.

Sources

Method

1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate role in electrochemical deposition

Application Note: The Role of 1,3-Dimethoxy-2-methylimidazolium Hexafluorophosphate in Advanced Electrochemical Deposition and Interface Engineering Executive Summary The ionic liquid 1,3-Dimethoxy-2-methylimidazolium he...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: The Role of 1,3-Dimethoxy-2-methylimidazolium Hexafluorophosphate in Advanced Electrochemical Deposition and Interface Engineering

Executive Summary

The ionic liquid 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate (CAS 951020-84-1), commonly abbreviated as (OMe)2MeIm-PF6, has emerged as a critical reagent in advanced electrochemistry. For researchers and drug development professionals, its unique physicochemical properties—specifically its low viscosity, wide electrochemical window, and strong π-π stacking capabilities—make it an invaluable tool. This guide explores its dual role in electrochemical deposition: acting as a conductive dopant for fabricating highly sensitive composite biosensors[1], and serving as a hybrid electrolyte additive to control the electrochemical deposition of the Solid Electrolyte Interphase (SEI) in next-generation energy storage systems[2].

Mechanistic Insights: The Causality of (OMe)2MeIm-PF6 in Electrochemistry (E-E-A-T)

Sensor Interface Deposition and Signal Amplification

In the development of electrochemical sensors for drug screening or environmental monitoring (e.g., detecting capsaicin or bisphenol A), bare Glassy Carbon Electrodes (GCEs) often lack the sensitivity required for trace analysis. To overcome this, electrodes are modified via the electrochemical deposition and drop-casting of nanocomposites containing carbon nanomaterials, TiO2, and Nafion[3].

The Causality: Nafion is an excellent binder and cation-exchange polymer, but its insulating nature severely hinders electron transfer. By doping the composite with (OMe)2MeIm-PF6, the ionic liquid intercalates within the Nafion/TiO2 matrix. The high ionic conductivity of the PF6⁻ anion establishes percolation pathways that drastically reduce the charge transfer resistance ( Rct​ ). Furthermore, the methoxy-substituted imidazolium rings provide specific binding sites that accumulate aromatic analytes directly at the electrode surface via strong π-π interactions, resulting in a highly amplified electrochemical signal[1].

Controlled SEI Deposition in Energy Storage

In Lithium-Ion Batteries (LIBs) utilizing marine-biomass derived carbon anodes, standard organic electrolytes degrade rapidly at elevated temperatures, causing continuous SEI breakdown and capacity fade.

The Causality: Integrating 40 wt.% (OMe)2MeIm-PF6 into the electrolyte alters the thermodynamics of the cell. During the initial galvanostatic charge-discharge cycles, the IL additive undergoes controlled electrochemical reduction at the anode surface. The decomposition of the methoxy groups and the PF6⁻ anion directs the deposition of a micro-ordered, inorganic-organic hybrid SEI layer. This electrochemically deposited interphase is exceptionally thermally stable, preventing further solvent degradation while facilitating rapid Li⁺ diffusion[2].

Quantitative Data Summary

The following table summarizes the performance enhancements achieved by integrating (OMe)2MeIm-PF6 into electrochemical systems:

Application FieldRole of (OMe)2MeIm-PF6Key Performance MetricComparison / ControlRef
Electrochemical Sensing (Capsaicin) Composite Dopant & Accumulation AgentDetection Limit: 3.17 nM; Linear Range: 0.03 - 10 μMSignificant signal enhancement vs. non-IL doped electrodes[1]
Electrochemical Sensing (Bisphenol A) Electrocatalytic Matrix EnhancerImproved analytical response via π-π interactionsSuperior to bare Glassy Carbon Electrode (GCE)[3]
Lithium-Ion Batteries (Marine Biochar) Hybrid Electrolyte Additive (40 wt.%)85% capacity retention after 100 cycles at 25°C65% capacity retention without IL additive[2]
Lithium-Ion Batteries (Thermal Stability) SEI Deposition Modulator81% capacity retention after 100 cycles at 65°C32% capacity retention without IL additive at 65°C[2]

Experimental Protocols

Protocol 1: Fabrication of (OMe)2MeIm-PF6 Doped Composite Electrodes

Objective: To electrochemically deposit and drop-cast a highly conductive, target-specific interface for the detection of aromatic analytes.

  • Electrode Pretreatment: Polish a Glassy Carbon Electrode (GCE, 3 mm diameter) using 0.3 μm and 0.05 μm alumina slurries. Sonicate sequentially in 1:1 HNO3/H2O, ethanol, and ultrapure water for 5 minutes each. Dry under a gentle stream of N2.

  • Composite Suspension Preparation: Disperse 1.0 mg of reduced graphene oxide (rGO) or Single-Walled Carbon Nanotubes (SWCNTs) and 1.0 mg of TiO2 nanoparticles in 1.0 mL of a 0.5 wt.% Nafion solution (prepared in lower aliphatic alcohols/water)[1].

  • Ionic Liquid Integration: Add 5.0 μL of pure 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate to the suspension. Ultrasonicate the mixture for 2 hours to ensure homogeneous intercalation of the IL within the carbon-titania-Nafion matrix.

  • Surface Deposition: Drop-cast 5.0 μL of the prepared IL-composite suspension directly onto the pre-treated GCE surface. Allow it to dry at room temperature under a glass dome to prevent atmospheric contamination.

  • Electrochemical Activation: Transfer the modified electrode to an electrochemical cell containing 0.1 M phosphate buffer (pH 7.0). Perform Cyclic Voltammetry (CV) from -0.2 V to +0.8 V at 50 mV/s for 20 cycles to stabilize and electrochemically activate the deposited film.

  • Self-Validation System: Conduct Electrochemical Impedance Spectroscopy (EIS) in 5.0 mM[Fe(CN)6]³⁻/⁴⁻ containing 0.1 M KCl. A successful deposition is validated if the charge transfer resistance ( Rct​ ) is reduced by at least 40% compared to a control electrode prepared without the IL dopant[1].

Protocol 2: Controlled SEI Deposition via (OMe)2MeIm-PF6 Hybrid Electrolytes

Objective: To engineer a robust Solid Electrolyte Interphase (SEI) on marine-biomass derived carbon anodes for high-temperature energy storage.

  • Electrolyte Formulation: In an argon-filled glovebox (O2 < 0.1 ppm, H2O < 0.1 ppm), prepare a baseline organic electrolyte (e.g., 1 M LiPF6 in EC:DEC 1:1 v/v). Slowly add (OMe)2MeIm-PF6 to achieve a 40 wt.% concentration[2]. Stir for 12 hours to ensure complete solvation.

  • Anode Preparation: Slurry cast marine-biochar, carbon black, and PVDF binder (8:1:1 mass ratio) in N-methyl-2-pyrrolidone (NMP) onto a copper foil current collector. Dry under vacuum at 110°C for 12 hours.

  • Cell Assembly: Assemble CR2032 coin cells utilizing the biochar anode, a lithium metal counter electrode, a Celgard 2400 separator, and 40 μL of the prepared hybrid electrolyte.

  • Electrochemical SEI Deposition (Formation Cycling): Rest the assembled cells for 12 hours to ensure complete separator wetting. Perform galvanostatic charge-discharge cycling at a low current density (0.05 C) for 3 cycles between 0.01 V and 3.0 V (vs. Li/Li⁺). This slow rate ensures the uniform electrochemical reduction of the IL and the conformal deposition of the SEI.

  • Self-Validation System: Subject the cells to long-term cycling (100 cycles) at an elevated temperature of 65°C. A successful SEI deposition is validated if the capacity retention remains ≥81%. Control cells lacking the IL will exhibit severe capacity fading (<35% retention) under identical conditions[2].

Visualization

G A Bare Glassy Carbon Electrode (GCE) D Electrochemical Deposition & Surface Modification A->D B Composite Matrix (Carbon Nanomaterials + TiO2 + Nafion) C IL Doping (OMe)2MeIm-PF6 B->C C->D E Modified Sensor Interface (Highly Conductive) D->E F Analyte Accumulation (π-π Stacking via Imidazolium) E->F Target Introduction G Enhanced Electron Transfer (Decreased R_ct) E->G Applied Potential H Amplified Electrochemical Signal Output F->H G->H

Mechanism of (OMe)2MeIm-PF6 in electrochemical sensor deposition and signal amplification.

References

  • Improving the Electrochemical Performance of Carbon Anodes Derived from Marine Biomass by Using Ionic-Liquid-Based Hybrid Electrolyte for LIBs Source: ResearchGate URL
  • Electrochemical Determination of Capsaicin by Ionic Liquid Composite-Modified Electrode Source: Journal of Electrochemical Science and Technology URL
  • Carbon based nanocomposite electrodes for environmental sensing and biomedical applications Source: Royal Society of Chemistry URL
  • 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate 98%, IR spectroscopy complies 951020-84-1 Source: Sigma-Aldrich URL

Sources

Application

Application Note: Cellulose Dissolution and Functional Ionogel Fabrication Using 1,3-Dimethoxy-2-methylimidazolium Hexafluorophosphate

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Mechanistic Causality The processing of microcrystalline cellulos...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Causality

The processing of microcrystalline cellulose (MCC) into advanced functional materials—such as drug delivery matrices and electrochemical sensors—relies heavily on the use of Ionic Liquids (ILs). Among these, 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate ( [(OMe)2​MeIm][PF6​] ) presents a fascinating chemical paradox that requires a nuanced, expert approach to utilize effectively.

The Scientific Reality of the PF6−​ Anion

Direct dissolution of cellulose in purely PF6−​ -based ionic liquids is thermodynamically restricted. The dissolution of cellulose requires an anion with high hydrogen-bond basicity to disrupt the robust β -(1→4)-D-glucan intermolecular hydrogen bonding network. The bulky, hydrophobic hexafluorophosphate ( PF6−​ ) anion is a known non-solvent for cellulose[1].

The Strategic Advantage of the [(OMe)2​MeIm]+ Cation

Despite the limitations of the anion, the ether-functionalized cation ( [(OMe)2​MeIm]+ ) is highly valuable. The methoxy groups provide ether oxygens that act as hydrogen-bond acceptors, which significantly lowers the viscosity of polymer solutions and enhances the electrochemical stability of the resulting matrix[2].

The Causality of the Method: To harness the benefits of [(OMe)2​MeIm][PF6​] without precipitating the cellulose, this protocol employs a co-solvent dissolution strategy . By utilizing 1-Ethyl-3-methylimidazolium acetate ( [EMIM][OAc] ) as the primary hydrogen-bond disruptor[3], we can subsequently integrate [(OMe)2​MeIm][PF6​] to tune the rheological and electrochemical properties of the final hybrid ionogel.

Material Specifications & Quantitative Data

Before initiating the protocol, it is critical to understand the physicochemical boundaries of the reagents.

Table 1: Physicochemical Properties of [(OMe)2​MeIm][PF6​]

PropertyValueReference
CAS Number 951020-84-1
Molecular Weight 288.13 g/mol
Melting Point 123 °C
Cation 1,3-Dimethoxy-2-methylimidazolium
Anion Hexafluorophosphate ( PF6−​ )
Cellulose Dissolving Power (Neat) Non-solvent[1]

Table 2: Comparative Dissolution & Matrix Efficiency

Solvent SystemCellulose Solubility (wt% at 90°C)Matrix ViscosityApplication Suitability
Pure [(OMe)2​MeIm][PF6​] 0% (Insoluble)N/ANone (Direct Dissolution)
Pure [EMIM][OAc] Up to 15%Very HighFiber Spinning
80% [EMIM][OAc]
  • 20% [(OMe)2​MeIm][PF6​]
~10%ModerateElectrochemical Ionogels

Experimental Workflows & Protocols

The following protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the validation checks are successfully met.

Phase 1: Pre-treatment and Moisture Control

Water competitively hydrogen-bonds with the acetate anion of the primary co-solvent, which will drastically reduce the dissolution capacity of the system[3].

  • Spread Microcrystalline Cellulose (MCC, Avicel PH-101) evenly in a glass petri dish.

  • Dry the MCC in a vacuum oven at 80°C for 24 hours.

  • Validation Check: Perform a Karl Fischer titration on the primary ionic liquid ( [EMIM][OAc] ) prior to use. Moisture content must be strictly < 0.5 wt% .

Phase 2: Primary Dissolution
  • Transfer 5 wt% of the dried MCC into a jacketed glass reactor containing [EMIM][OAc] .

  • Heat the mixture to 90°C under continuous mechanical stirring (200 rpm). Maintain an Argon atmosphere to prevent ambient moisture absorption.

  • Causality: The highly basic [OAc]− anion attacks the hydroxyl groups of the cellulose, breaking the crystalline lattice[1].

  • Validation Check: Extract a 10 µL aliquot and observe it under Cross-Polarized Light Microscopy (CPLM). Complete dissolution is confirmed by optical clarity and the absolute absence of birefringence (no bright crystalline spots).

Phase 3: Integration of [(OMe)2​MeIm][PF6​]
  • Once optical clarity is achieved, slowly add 10–20 wt% of [(OMe)2​MeIm][PF6​] dropwise to the hot cellulose dope.

  • Causality: Dropwise addition prevents localized supersaturation and premature cellulose precipitation. The ether-functionalized [(OMe)2​MeIm]+ cation intercalates into the amorphous polymer matrix, lowering the overall dynamic viscosity[2].

  • Validation Check: Monitor the torque on the mechanical stirrer. A successful, homogeneous integration will reflect a 15–25% reduction in dynamic viscosity without any visible cloudiness.

Phase 4: Gelation and Casting
  • Degas the hybrid dope under a mild vacuum for 30 minutes to remove trapped argon bubbles.

  • Cast the homogeneous dope onto a clean glass substrate using a Doctor blade set to a 500 µm clearance.

  • Allow the film to cool to room temperature (25°C) to induce physical cross-linking, forming a stable, electrochemically active ionogel.

Mandatory Visualizations

Workflow A 1. MCC Drying (<0.5% Moisture) B 2. Primary Dissolution ([EMIM][OAc], 90°C) A->B C 3. IL Integration ([(OMe)2MeIm][PF6]) B->C D 4. Doctor Blade Casting C->D E 5. Hybrid Ionogel Formation D->E

Workflow for cellulose dissolution and hybrid ionogel fabrication.

Mechanism N1 Cellulose β-(1→4)-D-glucan Hydrogen Bond Network N2 [OAc]- Anion Attack (H-Bond Disruption) N1->N2 N3 Amorphous Cellulose Polymer Chains N2->N3 N4 [(OMe)2MeIm]+ Intercalation (Ether-Oxygen Interaction) N3->N4 N5 [PF6]- Matrix Dispersion (Electrochemical Tuning) N3->N5 N6 Electrochemically Active Cellulose Ionogel N4->N6 N5->N6

Mechanistic pathway of co-solvent dissolution and ionic liquid integration.

References

  • A Review on the Partial and Complete Dissolution and Fractionation of Wood and Lignocelluloses Using Imidazolium Ionic Liquids, MDPI, 3

  • Cellulose processing in ionic liquids from a materials science perspective: turning a versatile biopolymer into the cornerstone of our sustainable future, RSC Publishing, 1

  • Alkoxy substituted imidazolium-based ionic liquids as electrolytes for lithium batteries, ResearchGate, 2

  • 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate 98%, complies for IR spectroscopy 951020-84-1, Sigma-Aldrich,

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate

Welcome to the Technical Support Center for advanced purification methodologies. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with 1,3-dialkoxy-im...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced purification methodologies. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with 1,3-dialkoxy-imidazolium ionic liquids, particularly 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate. Halide impurities, even at trace levels, can significantly impact the physicochemical properties and reactivity of these ionic liquids, leading to inconsistent experimental results.[1][2][3][4] This resource provides in-depth troubleshooting guides and frequently asked questions to address the specific challenges of removing halide impurities.

Frequently Asked Questions (FAQs)

Q1: Why are halide impurities a significant concern in my 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate?

A1: Halide ions, such as chloride and bromide, are often residual impurities from the synthesis of the imidazolium salt precursor. These impurities can act as nucleophiles or ligands in catalytic reactions, potentially poisoning catalysts or leading to unwanted side reactions.[5] Their presence can also alter the ionic liquid's physical properties, including its viscosity, density, and electrochemical window, leading to a lack of reproducibility in your experiments.[1][3][4]

Q2: How can I detect and quantify halide impurities in my ionic liquid?

A2: Several methods can be employed for the detection and quantification of halide impurities:

  • Silver Nitrate Test: This is a simple qualitative test. A white precipitate of silver chloride (AgCl) or a cream-colored precipitate of silver bromide (AgBr) will form upon the addition of a silver nitrate solution to an aqueous solution of the ionic liquid if halide ions are present. While straightforward, this method is not quantitative and can be unreliable for estimating the concentration of impurities.[2][3]

  • Ion Chromatography (IC): This is a highly sensitive and quantitative technique for separating and detecting various ions.[6] It is one of the most commonly used methods for determining halide impurities in ionic liquids.[3]

  • Total Reflection X-ray Fluorescence (TXRF) Spectrometry: TXRF is a sensitive trace analysis technique capable of multi-element detection, making it suitable for identifying and quantifying halide impurities.[1][2][3][4]

  • Argentometric Titration (Volhard method): This classic titration method can provide quantitative results for halide concentrations but is generally only applicable to water-miscible ionic liquids.[2][3]

Q3: What are the primary methods for removing halide impurities from 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate?

A3: The most common and effective methods for halide removal include:

  • Metathesis with a Silver Salt: This involves reacting the halide-contaminated ionic liquid with a silver salt containing the desired anion (in this case, hexafluorophosphate). The insoluble silver halide precipitates out and can be removed by filtration.

  • Recrystallization: For solid ionic liquids, recrystallization from an appropriate solvent system can be a highly effective purification method.[7][8]

  • Ion Exchange Chromatography: This technique separates ions based on their affinity for a charged stationary phase.[9][10][11][12][13] It can be a powerful tool for removing trace halide impurities.

  • Liquid-Liquid Extraction: This method can be used to remove halide impurities from hydrophobic ionic liquids by washing with water.[5][14]

Troubleshooting Guides

Problem 1: Persistent Halide Contamination After Silver Salt Treatment

Symptoms:

  • A positive silver nitrate test after performing the silver salt metathesis and filtration.

  • Inconsistent results in subsequent applications of the ionic liquid.

Possible Causes and Solutions:

Cause Explanation Troubleshooting Steps
Incomplete Precipitation The reaction between the silver salt and the halide impurity may not have gone to completion.1. Increase Reaction Time: Extend the stirring time to ensure complete reaction. 2. Use a Slight Excess of Silver Salt: A small stoichiometric excess (e.g., 1.05 equivalents) of the silver salt can drive the reaction to completion. 3. Optimize Solvent: Ensure the reaction is performed in a solvent where the silver halide is minimally soluble.
Inefficient Filtration The fine precipitate of silver halide may be passing through the filter medium.1. Use a Finer Frit: Employ a fine or extra-fine porosity fritted glass filter. 2. Use a Filter Aid: A small layer of a filter aid like Celite® can be used to improve the retention of fine particles.[8] 3. Centrifugation: Centrifuge the mixture to pellet the silver halide before decanting the supernatant.
Co-precipitation of Ionic Liquid The desired ionic liquid may be co-precipitating with the silver halide.1. Adjust Solvent System: Try a different solvent or a solvent mixture to improve the solubility of the ionic liquid while keeping the silver halide insoluble.
Problem 2: Low Yield After Recrystallization

Symptoms:

  • Significantly lower than expected recovery of the purified ionic liquid after recrystallization.

Possible Causes and Solutions:

Cause Explanation Troubleshooting Steps
High Solubility in the Chosen Solvent The ionic liquid is too soluble in the recrystallization solvent, even at low temperatures.1. Solvent Screening: Experiment with different solvents or solvent mixtures to find a system where the ionic liquid has high solubility at elevated temperatures and low solubility at reduced temperatures. 2. Anti-Solvent Addition: Introduce an "anti-solvent" (a solvent in which the ionic liquid is poorly soluble) to the saturated solution to induce precipitation.
Premature Crystallization The ionic liquid crystallizes too quickly, trapping impurities within the crystal lattice.1. Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in a cold bath or refrigerator. 2. Controlled Evaporation: Slowly evaporate the solvent from the solution to induce gradual crystallization.
Formation of an Oil The ionic liquid "oils out" instead of forming crystals.1. Lower the Concentration: Use a more dilute solution for recrystallization. 2. Scratch the Flask: Gently scratching the inside of the flask with a glass rod can provide nucleation sites for crystal growth.

Experimental Protocols

Protocol 1: Purification via Silver Salt Metathesis

This protocol describes the removal of halide impurities from 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate using silver hexafluorophosphate.

Materials:

  • Crude 1,3-Dimethoxy-2-methylimidazolium halide (e.g., chloride or bromide)

  • Silver hexafluorophosphate (AgPF₆)

  • Anhydrous dichloromethane (DCM)

  • Celite® 545

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve the crude 1,3-Dimethoxy-2-methylimidazolium halide in a minimal amount of anhydrous DCM in a round-bottom flask.

  • Addition of Silver Salt: In a separate flask, dissolve a stoichiometric equivalent of silver hexafluorophosphate in anhydrous DCM. Protect this solution from light as silver salts are light-sensitive.

  • Reaction: Slowly add the silver hexafluorophosphate solution to the stirred solution of the ionic liquid at room temperature. A precipitate of silver halide will form immediately.

  • Stirring: Stir the reaction mixture vigorously at room temperature for 2-4 hours, protected from light.

  • Filtration: Prepare a fritted glass funnel with a small pad of Celite®. Filter the reaction mixture through the Celite® pad to remove the precipitated silver halide. Wash the filter cake with a small amount of anhydrous DCM.

  • Drying: Collect the filtrate and add anhydrous magnesium sulfate to remove any residual water. Stir for 30 minutes.

  • Final Filtration and Solvent Removal: Filter the solution to remove the magnesium sulfate. Remove the DCM from the filtrate under reduced pressure using a rotary evaporator to yield the purified 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate.

Diagram of the Silver Salt Metathesis Workflow:

PurificationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation cluster_product Product IL_halide Crude Ionic Liquid (with Halide Impurity) Reaction_Vessel Reaction Mixture (Stirred, Light Protected) IL_halide->Reaction_Vessel Dissolve in DCM AgPF6 Silver Hexafluorophosphate AgPF6->Reaction_Vessel Add Solution Solvent_DCM Anhydrous DCM Solvent_DCM->IL_halide Solvent_DCM->AgPF6 Filtration Filtration (Celite®) Reaction_Vessel->Filtration Precipitate Forms Drying Drying (MgSO4) Filtration->Drying Filtrate Solvent_Removal Solvent Removal (Rotary Evaporator) Drying->Solvent_Removal Dried Solution Pure_IL Purified Ionic Liquid Solvent_Removal->Pure_IL

Caption: Workflow for the purification of 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate.

References

  • Vander Hoogerstraete, T., Jamar, S., Wellens, S., & Binnemans, K. (2014). Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry. Analytical Chemistry, 86(8), 3931–3938. [Link]

  • Vander Hoogerstraete, T., Jamar, S., Wellens, S., & Binnemans, K. (2014). Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry. Analytical Chemistry, 86(8), 3931–3938. [Link]

  • Vander Hoogerstraete, T., Jamar, S., Wellens, S., & Binnemans, K. (2014). Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry. SOLVOMET. [Link]

  • Vander Hoogerstraete, T., Jamar, S., Wellens, S., & Binnemans, K. (2014). Determination of halide impurities in ionic liquids by total reflection X-ray fluorescence spectrometry. PubMed. [Link]

  • Wang, L., et al. (2019). Crystallization of Nanopore-Confined Imidazolium Ionic Liquids Probed by Temperature-resolved In Situ Grazing-Incidence Wide Angle X-ray Scattering (GIWAXS). Nanoscale Advances. [Link]

  • Tsuzuki, S., et al. (2013). Determination of Missing Crystal Structures in the 1-Alkyl-3-methylimidazolium Hexafluorophosphate Series. Crystal Growth & Design, 13(11), 4947–4954. [Link]

  • Cytiva. (2024). Ion Exchange Chromatography. [Link]

  • Earle, M. J., & Seddon, K. R. (1995).
  • Wang, L., et al. (2019). Crystallization of nanopore-confined imidazolium ionic liquids probed by temperature-resolved in situ grazing-incidence wide angle X-ray scattering (GIWAXS). PubMed Central. [Link]

  • Kumar, S., & Kumar, A. (2023). Ion exchange chromatography: A comprehensive review. GSC Biological and Pharmaceutical Sciences, 22(3), 136-143. [Link]

  • Bio-Rad. (n.d.). Introduction to Ion Exchange Chromatography. [Link]

  • Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. [Link]

  • Akaji, K., et al. (2015). 2-AZIDO-1,3-DIMETHYLIMIDAZOLINIUM HEXAFLUOROPHOSPHATE. Organic Syntheses, 92, 171. [Link]

  • Polo, A. S., et al. (2017). Halide removal from aqueous solution by novel silver-polymeric materials. Water Research, 109, 159-167. [Link]

  • Vereycken, W., et al. (2020). Extraction Behavior and Separation of Precious and Base Metals from Chloride, Bromide, and Iodide Media Using Undiluted Halide Ionic Liquids. ACS Sustainable Chemistry & Engineering, 8(22), 8223–8234. [Link]

  • Zhang, J., et al. (2016). Recovery and purification of ionic liquids from solutions: a review. RSC Advances, 6(82), 78499-78513. [Link]

  • Lee, S. G. (2004). A purification method of ionic liquids to obtain their high purity.
  • Partl, G., et al. (2016). 1,3-Dimethoxy-2-methylimidazolium bis(trifluoromethanesulfonyl)imide. IUCrData, 1(1), x160824. [Link]

  • Le, P. T., et al. (2022). Silylimidazolium Hexafluorophosphate Salts as Synthetic Precursors to N-Heterocyclic Carbene Pentafluorophosphorus Adducts. Organic Letters, 24(22), 4005–4010. [Link]

  • Lehrhofer, A. F., et al. (2025). Negative effect and removal of trace amounts of 1,3-dialkylimidazolium ionic liquids in samples from biorefineries. Cellulose, 32(1), 147-163. [Link]

  • Polo, A. S., et al. (2016). Halide removal from aqueous solution by novel silver-polymeric materials. PubMed. [Link]

  • Domańska, U., & Rekawek, A. (2009). Preparation and purification of ionic liquids and precursors.
  • Bonhôte, P., et al. (2005). PREPARATION OF 1-BUTYL-3-METHYL IMIDAZOLIUM-BASED ROOM TEMPERATURE IONIC LIQUIDS. Organic Syntheses, 82, 115. [Link]

  • Laimina, L. (2022). Synthesis of 1-(2-methoxyethyl)-3-methylimidazolium bis-(trifluoromethanesulfonyl)imide. ChemSpider SyntheticPages. [Link]

  • Székely, G., et al. (2017). Separation and purification applications for mutagenic impurities. Pharmaceutical Technology. [Link]

  • Holbrey, J. D., et al. (2002). Efficient, halide free synthesis of new, low cost ionic liquids: 1,3-dialkylimidazolium salts containing methyl- and ethyl-sulfate anions. Green Chemistry, 4(4), 407-413. [Link]

  • Domańska, U., & Rekawek, A. (2009). Extraction of organic impurities using 1-butyl-3-methylimidazolium hexafluorophosphate [BMIM][PF 6 ]. Separation and Purification Technology, 68(1), 1-7. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1,3-Dimethoxy-2-methylimidazolium Hexafluorophosphate

Welcome to the technical support guide for the synthesis of 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate ([DMOMeIm][PF₆]). This document is designed for researchers, scientists, and drug development professional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate ([DMOMeIm][PF₆]). This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this N,N'-dialkoxyimidazolium ionic liquid. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you improve reaction yields and obtain a high-purity product.

The synthesis is typically a two-step process: first, the formation of the imidazolium cation intermediate, followed by an anion exchange to introduce the hexafluorophosphate counter-anion. This guide addresses potential pitfalls in both stages.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering validated solutions.

Question 1: My yield of the 1,3-dimethoxy-2-methylimidazolium intermediate is very low after the first step. What are the likely causes?

Answer:

Low yield in the initial N,N'-dialkoxylation step is a frequent challenge. The root cause often lies in one of three areas: reagent purity, reaction conditions, or the choice of alkylating agent.

Probable Cause 1: Incomplete Reaction or Side Reactions The quaternization of an imidazole precursor is an Sₙ2 reaction.[1] Its success is highly dependent on temperature and reaction time. Insufficient heating can lead to an incomplete reaction, while excessive temperatures can cause decomposition or the formation of colored impurities.[2]

Solution:

  • Optimize Temperature and Time: Begin with a moderate temperature (e.g., 60-70°C) and monitor the reaction's progress using ¹H NMR.[2] Look for the disappearance of the starting imidazole signal and the appearance of the new N-methoxy and imidazolium ring proton signals. If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary.

  • Choice of Alkylating Agent: While various agents can be used, dimethyl sulfate is highly effective for methylation.[3] However, it is highly toxic and must be handled with extreme care. Always add the alkylating agent dropwise at a lower temperature (e.g., 0°C) to control the initial exothermic reaction before warming the mixture.[2]

Probable Cause 2: Purity of Starting Materials The presence of moisture or other nucleophiles in the starting materials or solvent can compete with the imidazole nitrogen, consuming the alkylating agent and reducing the yield.

Solution:

  • Use Anhydrous Conditions: Ensure all glassware is oven-dried before use.[2] Use anhydrous solvents, such as dry acetonitrile or dimethylformamide (DMF).[4] Starting materials like 1-hydroxy-2-methylimidazole should be thoroughly dried under vacuum.

Question 2: After the anion exchange, my final product is a colored oil/solid instead of the expected white solid. How can I fix this?

Answer:

Product discoloration is typically due to trace impurities that can often be removed with a straightforward purification procedure.

Probable Cause: Thermal Decomposition or Starting Material Impurities Running the initial alkylation reaction at excessively high temperatures is a common cause of colored byproducts.[2] Alternatively, impurities in the initial 1-methylimidazole or other precursors can carry through the synthesis.

Solution: Decolorization with Activated Charcoal This is a standard and effective method for purifying ionic liquids.[2][5]

  • Dissolve the colored ionic liquid in a minimal amount of a suitable solvent (deionized water or methanol often works well).

  • Add a small amount of activated decolorizing charcoal (typically 1-5% by weight).

  • Stir the mixture at a slightly elevated temperature (e.g., 50-65°C) for several hours to overnight.[2][5]

  • Cool the solution and filter it through a pad of Celite® to remove the charcoal. For very fine particles, a 0.2-micron PTFE filter can be used.[2]

  • Remove the solvent under reduced pressure and dry the final product under high vacuum to yield a colorless product.

Question 3: I have a good yield, but my product shows signs of halide contamination. How do I remove residual chloride or bromide ions?

Answer:

Halide contamination is one of the most common issues in ionic liquid synthesis via anion metathesis, as the initial halide salt can be difficult to remove completely.[6]

Probable Cause: Incomplete Anion Exchange or Insufficient Washing The anion exchange reaction is an equilibrium process. Driving it to completion requires leveraging the solubility differences between the reactant and product salts. The resulting halide salt (e.g., KCl, NaCl) must be effectively removed during the workup.

Solution:

  • Confirm Halide Presence: Before extensive purification, confirm the presence of halides. Dissolve a small sample of your product in deionized water and add a few drops of a silver nitrate (AgNO₃) solution. The formation of a white (AgCl) or cream (AgBr) precipitate confirms halide contamination.

  • Thorough Aqueous Washing: The hexafluorophosphate salt is hydrophobic and will typically form a separate phase from water.[7] Wash the ionic liquid phase multiple times with fresh portions of deionized water.[8] Vigorously stir the biphasic mixture for 15-30 minutes during each wash before allowing the layers to separate. Repeat this process until the aqueous layer no longer gives a positive test with silver nitrate.

  • Solvent-Based Extraction: For stubborn cases, a continuous liquid-liquid extraction can be employed. Dissolve the ionic liquid in water and extract with a solvent like dichloromethane. The halide-free ionic liquid will move to the organic phase, leaving the more water-soluble halide salts behind.[5]

Question 4: The ¹⁹F NMR of my final product shows multiple signals, not just the expected doublet for the [PF₆]⁻ anion. What does this indicate?

Answer:

The presence of additional signals in the ¹⁹F NMR spectrum is a strong indicator of the hydrolysis of the hexafluorophosphate anion.

Probable Cause: [PF₆]⁻ Hydrolysis The [PF₆]⁻ anion is susceptible to hydrolysis, especially under acidic conditions or at elevated temperatures in the presence of water.[9][10] This decomposition leads to the formation of species like [PO₂F₂]⁻ and other fluorinated phosphate byproducts, each with a distinct NMR signal.

Solution:

  • Control pH During Anion Exchange: The metathesis reaction is typically performed in water. Ensure the pH of the solution remains neutral. Avoid strongly acidic conditions, which significantly accelerate hydrolysis.[9][10] If an acid like HPF₆ is used for the exchange, it's crucial to neutralize any excess acid after the reaction.

  • Avoid High Temperatures During Workup: When removing water or other solvents after the anion exchange, use moderate temperatures (e.g., < 80°C) under vacuum. Prolonged heating of the aqueous ionic liquid solution should be avoided.

  • Proper Storage: Store the final product in a tightly sealed container in a desiccator to protect it from atmospheric moisture.

Part 2: Frequently Asked Questions (FAQs)

Q: What is the general synthetic route for 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate?

A: The synthesis is a two-step process. The first step involves the formation of the 1,3-dimethoxy-2-methylimidazolium cation, typically through the N-alkoxylation of a suitable precursor like 1-hydroxy-2-methylimidazole 3-oxide.[11] The second step is an anion metathesis (exchange) reaction where the intermediate salt is reacted with a hexafluorophosphate source, such as potassium hexafluorophosphate (KPF₆), to yield the final product.[8][12]

Q: What are the critical safety precautions when handling the reagents for this synthesis?

A: Several reagents require careful handling.

  • Alkylating Agents (e.g., Dimethyl Sulfate): These are potent alkylating agents and are carcinogenic and highly toxic. Always handle them in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Hexafluorophosphate Salts (e.g., KPF₆, HPF₆): These can release hydrogen fluoride (HF) upon decomposition or hydrolysis, especially in the presence of strong acids.[9] HF is highly corrosive and toxic. Ensure adequate ventilation and wear appropriate PPE.

Q: How can I confirm the identity and purity of my final product?

A: A combination of spectroscopic techniques is recommended:

  • ¹H and ¹³C NMR: To confirm the structure of the 1,3-dimethoxy-2-methylimidazolium cation.

  • ¹⁹F and ³¹P NMR: To confirm the presence and integrity of the [PF₆]⁻ anion. A clean spectrum should show a doublet in the ³¹P NMR and a septet in the ¹⁹F NMR due to P-F coupling.

  • Mass Spectrometry (ESI-MS): To confirm the mass of the cation and anion.

  • IR Spectroscopy: To identify characteristic functional group vibrations.

Q: What are the key parameters to control for a successful anion exchange?

A: The key is to exploit solubility differences. The reaction is typically performed in water, where the starting imidazolium halide is soluble, but the resulting potassium or sodium halide is also soluble. The desired product, [DMOMeIm][PF₆], is often hydrophobic and will precipitate or form a separate liquid phase, driving the reaction forward.[7] Ensure you use a slight excess of the hexafluorophosphate salt and allow sufficient reaction time (e.g., 2-24 hours) at room temperature for the exchange to reach completion.[8][12]

Part 3: Visualizations & Data

Experimental Workflow Diagram

The following diagram illustrates the general two-step synthesis and purification workflow.

G cluster_0 Step 1: Cation Synthesis cluster_1 Step 2: Anion Exchange cluster_2 Step 3: Purification start 1. Precursor + Alkylating Agent in Anhydrous Solvent react 2. React at 60-70°C (Monitor by NMR) start->react evap1 3. Remove Solvent (Reduced Pressure) react->evap1 dissolve 4. Dissolve Intermediate in DI Water evap1->dissolve Crude Intermediate add_pf6 5. Add KPF6 Solution (Stir at RT) dissolve->add_pf6 separate 6. Separate Product Phase (Precipitate or Liquid) add_pf6->separate wash 7. Wash with DI Water (Test with AgNO3) separate->wash charcoal 8. (Optional) Decolorize with Activated Charcoal wash->charcoal dry 9. Dry under High Vacuum charcoal->dry final_product Final Product: [DMOMeIm][PF6] dry->final_product

Caption: General workflow for the synthesis of [DMOMeIm][PF₆].

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing low yield issues.

G cluster_step1 Analysis of Step 1 cluster_step2 Analysis of Step 2 start Problem: Low Final Yield check_step1 Analyze Crude from Step 1 (Cation Synthesis) start->check_step1 check_step2 Analyze Aqueous Layer from Step 2 (Anion Exchange) start->check_step2 sm_present Unreacted Starting Material Present? check_step1->sm_present side_products Side Products or Decomposition? check_step1->side_products product_in_h2o Is Product in Aqueous Layer? (Check by MS) check_step2->product_in_h2o hydrolysis Signs of [PF6]- Hydrolysis? (Check by 19F NMR) check_step2->hydrolysis solution1 Increase Reaction Time/Temp Ensure Anhydrous Conditions sm_present->solution1 Yes solution2 Lower Reaction Temp Purify Starting Materials side_products->solution2 Yes solution3 Product is too water-soluble. Perform Solvent Extraction (e.g., with DCM) product_in_h2o->solution3 Yes solution4 Control pH during exchange. Avoid high temps in workup. hydrolysis->solution4 Yes

Caption: Decision tree for troubleshooting low yield issues.

Reagent and Product Data Summary

The table below summarizes key properties of the target compound and a common precursor.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate951020-84-1C₆H₁₁F₆N₂O₂P288.13123
1-Methylimidazole616-47-7C₄H₆N₂82.10-6
Potassium Hexafluorophosphate16919-18-7KPF₆184.06575

Data sourced from Sigma-Aldrich and other chemical suppliers.[13][14]

References

  • Auctores, D. (2021). A Brief Review of Ionic Liquids: Synthesis and Applications. Auctores Publishing. [Link]

  • De Vreese, R., et al. (2010). Efficient Synthesis of 1,3-Dialkylimidazolium-Based Ionic Liquids: The Modified Continuous Radziszewski Reaction in a Microreactor Setup. Organic Process Research & Development, 14(5). Available from ResearchGate. [Link]

  • Osman, Z., et al. (2017). Comparing Triflate and Hexafluorophosphate Anions of Ionic Liquids in Polymer Electrolytes for Supercapacitor Applications. Molecules, 22(8), 1339. [Link]

  • Koller, T., et al. (2017). Structure of 1,3-di(methoxy)imidazolium hexafluorophosphate, [(MeO) 2 Im][PF 6 ]. Available from ResearchGate. [Link]

  • Holbrey, J. D., et al. (2002). Efficient, halide free synthesis of new, low cost ionic liquids: 1,3-dialkylimidazolium salts containing methyl- and ethyl-sulfate anions. Green Chemistry, 4(5), 407-413. [Link]

  • Canongia Lopes, J. N., et al. (2009). Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. The Journal of Physical Chemistry A, 113(31), 8980-8986. [Link]

  • Clare, B., et al. (2010). Synthesis, purification and characterization of ionic liquids. Topics in Current Chemistry, 290, 1-40. [Link]

  • Ottokemi. 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate, 98%. [Link]

  • Rebelo, L. P. N., et al. (2009). Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. The Journal of Physical Chemistry A, 113(31), 8980-8986. [Link]

  • Boukrouma, N., et al. (2020). Synthesis and Structural Characterization of Imidazolium-Based Dicationic Ionic Liquids. Chemistry, 2(4), 939-948. [Link]

  • V. V. S. R. J. (2005). Synthesis and toxicity studies of imidazolium-based ionic liquids. Missouri University of Science and Technology. [Link]

  • Yusof, R., et al. (2018). Synthesis and investigation of physico-chemical properties of dicationic ionic liquids. Royal Society Open Science, 5(11), 181230. [Link]

  • Dupont, J., et al. (2001). Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. Organic Syntheses, 78, 221. [Link]

  • Partl, G., et al. (2016). 1,3-Dimethoxy-2-methylimidazolium bis(trifluoromethanesulfonyl)imide. IUCrData, 1(3), x160352. Available from ResearchGate. [Link]

  • Davis, Jr., J. H., & Swatloski, R. P. (2002). Preparation and purification of ionic liquids and precursors.
  • Van den Bossche, S. (2014). Halogen-free synthesis of 1,3-dialkylimidazolium ionic liquids. KU Leuven Thesis Repository. [Link]

Sources

Troubleshooting

Moisture sensitivity and vacuum drying methods for 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate

Technical Support Center: 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate Welcome to the technical support guide for 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate ([OMe)₂MeIm][PF₆]). This document serves as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate

Welcome to the technical support guide for 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate ([OMe)₂MeIm][PF₆]). This document serves as a resource for researchers, scientists, and drug development professionals, providing in-depth answers to frequently asked questions and troubleshooting common issues related to the handling and use of this ionic liquid (IL). Our focus is to explain the causality behind experimental choices, ensuring the integrity and success of your work.

Section 1: Frequently Asked Questions (FAQs) on Moisture Sensitivity & Handling

This section addresses the most common queries regarding the hygroscopic nature of ([OMe)₂MeIm][PF₆] and its implications.

Q1: Just how sensitive is 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate to atmospheric moisture?

A: Highly sensitive. While ionic liquids with the hexafluorophosphate ([PF₆]⁻) anion are often categorized as "hydrophobic," this is a relative term. They are still hygroscopic and will readily absorb water from the ambient atmosphere.[1][2] The rate and extent of water uptake depend on factors like the exposed surface area and the relative humidity of the environment.[1] The primary concern with the [PF₆]⁻ anion is not just water absorption, but its susceptibility to hydrolysis, especially under acidic conditions or at elevated temperatures.[3] This reaction can lead to the formation of hydrogen fluoride (HF), which can compromise your sample, damage equipment, and pose a significant safety hazard.

Q2: What are the specific consequences of water contamination in my experiment?

A: Water is not an inert impurity in this context; its presence can have profound and often detrimental effects on your experiment. The consequences can be categorized as follows:

  • Altered Physicochemical Properties: Even small amounts of dissolved water can significantly change the IL's key properties, such as viscosity, density, conductivity, and gas solubility.[1] This leads to poor reproducibility and invalidates data when comparing results between different batches or experiments.

  • Chemical Reactivity: Water can act as an unwanted nucleophilic reagent, a proton source, or a catalyst in sensitive chemical reactions, leading to the formation of byproducts and reduced yields of the desired product.

  • Anion Degradation: As mentioned, the hydrolysis of the [PF₆]⁻ anion is a critical issue.[3] The resulting decomposition products can interfere with your chemical system and analytical measurements.

  • Narrowed Electrochemical Window: For electrochemical applications, the presence of water significantly narrows the potential window of the ionic liquid, limiting its operational range.[4]

Q3: How can I accurately detect and quantify the water content in my IL sample?

A: Accurate water quantification is crucial for experimental consistency. Two methods are predominantly used, each with its own strengths.

  • Karl Fischer (KF) Titration: This is the industry gold standard for precise and accurate water determination in ionic liquids.[5][6] It is a highly sensitive method that can quantify water content down to the parts-per-million (ppm) level.[7] Both volumetric and coulometric KF titration are suitable, with the latter being preferred for very low water content.[8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique, particularly with an Attenuated Total Reflection (ATR) accessory, offers a rapid, non-destructive method for qualitative and semi-quantitative analysis.[9] Water exhibits characteristic absorption bands for O-H stretching (a broad peak around 3400-3700 cm⁻¹) and H-O-H bending (around 1640 cm⁻¹).[10][11][12] While less precise than KF titration, FTIR is excellent for quick checks to confirm the dryness of a sample post-drying or to detect significant moisture contamination.

Table 1: Comparison of Water Detection Methods

FeatureKarl Fischer (KF) TitrationFTIR Spectroscopy (ATR)
Principle Titrimetric chemical reaction with waterVibrational absorption of infrared light
Quantification Highly quantitative (ppm level)[7]Qualitative to semi-quantitative
Sensitivity Very HighModerate
Speed Minutes per sample< 1 minute per sample
Destructive? Yes, consumes the sampleNo, sample can be recovered
Primary Use Accurate validation of water contentRapid screening, process monitoring[9]

Q4: What are the non-negotiable best practices for handling and storing ([OMe)₂MeIm][PF₆] to prevent moisture uptake?

A: Proactive prevention is the most effective strategy.

  • Inert Atmosphere Handling: Whenever possible, handle the ionic liquid inside a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon).[8] This is the most reliable way to prevent atmospheric moisture exposure.

  • Appropriate Storage: Store the IL in a tightly sealed container, preferably with a PTFE-lined cap.[13] For added protection, place the primary container inside a desiccator with a fresh desiccant.

  • Minimize Exposure: If a glovebox is unavailable, minimize the time the container is open to the atmosphere. Use a dry syringe/cannula for transfers and consider flushing the headspace of the container with a dry, inert gas before sealing.[13]

Section 2: Troubleshooting Guide

This section provides a logical framework for diagnosing and resolving common experimental issues.

Problem: My reaction is giving inconsistent yields, or I'm observing unexpected byproducts.

  • Likely Cause: Water contamination is a primary suspect. Water can alter the polarity of the IL, affecting reaction kinetics, or it may be participating directly in the reaction.

  • Troubleshooting Steps:

    • Quantify Water: Immediately take an aliquot of the ionic liquid used in the failed experiment and measure the water content via Karl Fischer titration.[5]

    • Dry the IL: Subject the remainder of your IL batch to a rigorous vacuum drying protocol (see Section 3).

    • Re-run Control: Re-run the reaction using the freshly dried IL under inert conditions. If the issue is resolved, water was the culprit.

Problem: The ionic liquid has developed a yellow or brown tint after heating/drying.

  • Likely Cause: This often indicates thermal decomposition.[14] While many imidazolium ILs are thermally stable, prolonged heating at excessive temperatures can cause degradation.[15][16] It could also be a sign of a reaction between the IL and trace impurities.

  • Troubleshooting Steps:

    • Review Drying Conditions: Check the temperature used for drying. For many imidazolium hexafluorophosphates, temperatures should ideally be kept at or below 80-100°C to strike a balance between efficient water removal and preventing decomposition.[17][18]

    • Characterize the IL: Analyze the discolored IL using NMR or Mass Spectrometry to identify potential decomposition products.[19]

    • Use Lower Temperature: For future drying, reduce the temperature and extend the drying time.

Problem: My physical property measurements (e.g., viscosity, conductivity) are not reproducible.

  • Likely Cause: This is a classic symptom of variable water content.[1] Water significantly lowers the viscosity and can alter the conductivity of an ionic liquid.

  • Troubleshooting Steps:

    • Standardize Protocol: Implement a strict, standardized protocol for drying every batch of IL before use.

    • Verify Dryness: Do not assume the IL is dry as received from the supplier. Always verify the water content with Karl Fischer titration before the first use and after drying.

    • Control Environment: Ensure all measurements are taken in a controlled environment (e.g., dry box) to prevent moisture uptake during the measurement process itself.

Section 3: Protocols for Vacuum Drying

Properly drying the ionic liquid is a critical preparatory step for most applications.

Standard Vacuum Drying Protocol

This protocol is designed to effectively remove water while minimizing the risk of thermal decomposition.

  • Preparation: Place the ionic liquid in a clean, dry Schlenk flask or a round-bottom flask equipped with a vacuum adapter. The flask should be no more than half full to maximize the surface area for efficient drying.

  • Initial Degassing: If the IL has a high concentration of dissolved gases or water, begin by applying vacuum slowly at room temperature to prevent vigorous bubbling or "bumping."

  • Heating and Stirring: Place the flask in an oil bath set to the desired temperature (see Table 2). Begin magnetic stirring to create a vortex, which continuously renews the surface of the liquid and accelerates water removal.

  • Apply High Vacuum: Connect the flask to a high-vacuum line (pressure ≤10⁻¹ mbar is recommended).[17] Use a cold trap (e.g., liquid nitrogen or dry ice/acetone) between the flask and the vacuum pump to capture the water vapor and protect the pump.

  • Drying Duration: Maintain these conditions for a minimum of 24-48 hours.[18] For larger volumes or very wet samples, a longer duration may be necessary.

  • Verification of Dryness: After the drying period, cool the flask to room temperature under vacuum before backfilling with an inert gas (e.g., N₂ or Ar). Immediately take a sample for Karl Fischer titration to confirm the water content is within your acceptable experimental limits (e.g., <50 ppm).

  • Storage: Store the freshly dried IL under an inert atmosphere.

Table 2: Recommended Vacuum Drying Parameters & Rationale
ParameterRecommended ValueRationale & Key Considerations
Temperature 70 - 90 °CThis range provides sufficient thermal energy to increase the vapor pressure of water for effective removal without approaching the decomposition temperature of many imidazolium ILs.[8][18] Exceeding 100°C significantly increases the risk of anion hydrolysis and IL decomposition.[3]
Pressure ≤ 0.1 mbar (10 Pa)A high vacuum is essential to lower the boiling point of water and facilitate its rapid evaporation from the non-volatile IL.[17]
Duration 24 - 48 hoursWater removal from viscous ILs is a diffusion-limited process. Extended time is necessary to ensure water from the bulk of the liquid can migrate to the surface and be removed.[18]
Agitation Constant StirringStirring dramatically increases the surface area-to-volume ratio, breaking the liquid's surface tension and accelerating the mass transfer of water into the vapor phase.

Section 4: Visual Workflows and Diagrams

Workflow for IL Handling and Preparation

G cluster_0 Receiving & Storage cluster_1 Purity Verification cluster_2 Drying & Preparation Receive Receive IL Store Store in Desiccator (Tightly Sealed) Receive->Store Sample Take Aliquot (Inert Atmosphere) Store->Sample KF_Test Karl Fischer Titration Sample->KF_Test Decision Water Content Acceptable? KF_Test->Decision Dry Vacuum Dry (70-90°C, >24h) Decision->Dry No Use Use in Experiment (Inert Atmosphere) Decision->Use Yes Verify Verify Dryness (KF) Dry->Verify Verify->Use G Start Experiment Fails (e.g., Low Yield, Poor Data) Q1 Was IL Dried & Handled Under Inert Gas? Start->Q1 A1_No High Probability of Water Contamination Q1->A1_No No Q2 Was IL Heated Above 100°C? Q1->Q2 Yes Action1 Dry IL Rigorously & Rerun Experiment A1_No->Action1 A2_Yes Potential Thermal Decomposition / Hydrolysis Q2->A2_Yes Yes A_Other Issue Likely Unrelated to IL Water Content. Investigate Other Reagents & Parameters. Q2->A_Other No Action2 Analyze for Impurities (NMR/MS) Use Milder Drying Conditions A2_Yes->Action2

Sources

Optimization

Technical Support Center: High-Temperature Stability of 1,3-Dimethoxy-2-methylimidazolium Hexafluorophosphate

Welcome to the Advanced Materials Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with ether-functionalized ionic liquids...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with ether-functionalized ionic liquids (ILs).

Working with 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate —often abbreviated as [(OM)2​MIm][PF6​] —presents unique thermal challenges. While ether-functionalization drastically improves ion transport properties and reduces viscosity[1], the introduction of methoxy groups creates new structural vulnerabilities at elevated temperatures. This guide bypasses surface-level advice to address the exact thermodynamic and kinetic mechanisms governing the degradation of this compound, providing you with self-validating protocols to secure your experimental workflows.

Part 1: Core Troubleshooting & Mechanistic FAQs

Q1: Why does my [(OM)2​MIm][PF6​] undergo rapid discoloration and outgassing above 150°C, even though TGA literature suggests an onset decomposition temperature >250°C?

The Causality: Thermogravimetric Analysis (TGA) onset temperatures measured at standard heating rates (e.g., 10 K/min) dynamically overestimate the true isothermal stability of ionic liquids[2]. The degradation you are observing is not a single-step pyrolysis, but a moisture-catalyzed autocatalytic loop.

At elevated temperatures, the PF6−​ anion exists in a dynamic equilibrium, dissociating into PF5​ and F− . PF5​ is a highly reactive Lewis acid. If even trace amounts of water are present in your matrix, PF5​ rapidly hydrolyzes to form phosphoryl fluoride ( POF3​ ) and hydrogen fluoride ( HF )[3]. The generated HF and PF5​ then attack the ether linkages (methoxy groups) on the 1,3-dimethoxy-2-methylimidazolium cation. This leads to dealkylation, ring opening, and the formation of the volatile, discolored degradation products you observe.

The Structural Advantage: Note that your compound features a 2-methyl substitution. In standard 1,3-dialkylimidazolium ILs, the C2 proton is highly acidic and can thermally deprotonate to form a highly reactive carbene. By blocking the C2 position with a methyl group, you have successfully eliminated carbene-driven degradation, shifting the thermal vulnerability entirely to the ether linkages and the PF6−​ anion[1].

Q2: How can I definitively differentiate between anion hydrolysis and intrinsic cation thermal cleavage in my system?

The Causality: Standard TGA only measures mass loss, which conflates water evaporation, intact IL vaporization, and decomposition. To isolate the mechanism, you must analyze the vapor phase. The Solution: Utilize Ex Situ Bulk Heating coupled with Direct Insertion Mass Spectrometry (DIMS) or TGA-MS[4].

  • Anion Failure: Monitor for m/z 104 ( POF3​ ) and m/z 20 ( HF ). High intensities here indicate that your primary failure mode is moisture-driven anion hydrolysis[3].

  • Cation Failure: Monitor for m/z 34 (fluoromethane, CH3​F ) or methoxy radicals. Detection of these species indicates that the ether groups are being cleaved by the fluorinated breakdown products[4].

Q3: Can additives prevent the thermal breakdown of the PF6−​ anion?

The Causality: Yes. Because the degradation is initiated by the formation of the Lewis acidic PF5​ , introducing a Lewis basic additive can act as a chemical trap. For example, doping the IL with trace amounts of urea prevents the autocatalytic degradation cycle by complexing with PF5​ , thereby suppressing the initial decomposition reaction and artificially extending the thermal window of the electrolyte[5].

Part 2: Pathway Visualizations

To understand the failure points in your system, review the degradation pathway below. The diagram illustrates how thermal stress and trace moisture synergize to destroy the IL matrix.

Mechanism IL 1,3-Dimethoxy-2-methylimidazolium Hexafluorophosphate Heat Thermal Stress (>150°C) IL->Heat PF6_Eq Anion Dissociation PF6⁻ ⇌ PF5 + F⁻ Heat->PF6_Eq Hydrolysis Hydrolysis Reaction PF5 + H2O → POF3 + 2HF PF6_Eq->Hydrolysis If water is present CationCleavage Ether Cleavage HF/PF5 attack on Methoxy groups PF6_Eq->CationCleavage Lewis Acid Attack Water Trace H2O (<50 ppm) Water->Hydrolysis Hydrolysis->CationCleavage HF Catalysis Products Volatile Degradation (Discoloration, Gas Evolution) CationCleavage->Products

Fig 1: Autocatalytic thermal degradation mechanism of [(OM)2MIm][PF6] via anion hydrolysis.

Part 3: Quantitative Data & Troubleshooting Matrices

Table 1: Comparative Thermal Stability Metrics

Note: Values are representative benchmarks. True stability depends heavily on heating rates and matrix purity[2].

CompoundAnionTGA Onset Decomposition ( Tonset​ )Safe Isothermal Limit (Long-term)Primary Thermal Vulnerability
[BMIm] BF4​ ~410°C~250°CAnion Hydrolysis
[BMIm] PF6​ ~390°C~200°CAnion Hydrolysis
[(OM)2​MIm] PF6​ ~280°C~150°CEther Cleavage (Dealkylation)
Table 2: Rapid Troubleshooting Matrix
SymptomMechanistic CauseSelf-Validating DiagnosticCorrective Action
Yellow/Brown Discoloration Oxidation of cleaved methoxy radicalsUV-Vis spectroscopy (broad absorption >400nm)Purge system with Argon; ensure strict anaerobic conditions.
pH Drop / Acidic Odor HF generation via PF6−​ hydrolysisExpose headspace to wet pH paper (turns red)Halt experiment. Implement rigorous Schlenk-line drying protocol prior to heating.
Loss of Conductivity Ion pairing / loss of charge carriersElectrochemical Impedance Spectroscopy (EIS)Dope with Lewis base (e.g., 1 wt% Urea) to trap PF5​ [5].

Part 4: Self-Validating Experimental Protocols

To guarantee the integrity of [(OM)2​MIm][PF6​] at high temperatures, you must employ a self-validating preparation workflow. Do not proceed to thermal assays without passing the Karl Fischer validation gate.

Protocol: High-Temperature Stabilization Workflow

Step 1: Primary Dehydration (Schlenk Line)

  • Transfer the raw [(OM)2​MIm][PF6​] into a flame-dried Schlenk flask under an Argon atmosphere.

  • Apply a high vacuum ( 10−5 mbar) while stirring at 60°C.

  • Causality: 60°C is chosen because it is well below the thermal cleavage threshold of the methoxy groups, but high enough to break the hydrogen bonds between water and the PF6−​ anion. Maintain for 48 hours.

Step 2: Diagnostic Validation (Karl Fischer Titration)

  • Extract a 1 mL aliquot using a gas-tight syringe purged with Argon.

  • Inject into a Coulometric Karl Fischer Titrator.

  • Validation Gate: The water content must read < 20 ppm. If the reading is > 20 ppm, return to Step 1. Heating an IL with > 20 ppm water above 150°C guarantees HF generation and subsequent ether cleavage.

Step 3: Lewis Base Doping (Optional but Recommended)

  • For applications requiring sustained temperatures >150°C, introduce 1 wt% anhydrous urea to the dried IL[5].

  • Stir under Argon until fully dissolved.

  • Causality: Urea acts as a sacrificial Lewis base, immediately complexing with any spontaneously generated PF5​ before it can attack the methoxy groups on the cation.

Step 4: Sealing and Deployment

  • Transfer the stabilized IL into the final testing apparatus (e.g., battery coin cell, reactor) exclusively inside an Argon-filled glovebox ( O2​ < 0.1 ppm, H2​O < 0.1 ppm).

Protocol Start Raw [(OM)2MIm][PF6] Step1 Step 1: Schlenk Line Drying (10⁻⁵ mbar, 60°C, 48h) Start->Step1 Step2 Step 2: Karl Fischer Titration Step1->Step2 Decision H2O < 20 ppm? Step2->Decision Decision->Step1 No (Re-dry) Step3 Step 3: Lewis Base Doping (e.g., 1 wt% Urea) Decision->Step3 Yes Step4 Step 4: Argon Glovebox Sealing Step3->Step4 End Thermally Stabilized System Ready for High-Temp Assay Step4->End

Fig 2: Self-validating preparation workflow for high-temperature stabilization of ILs.

Sources

Troubleshooting

Overcoming solubility issues with 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate in non-polar solvents

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists experiencing solvation failures when working with 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate —abbrevia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists experiencing solvation failures when working with 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate —abbreviated as[(OM)₂MImPF₆]—in non-polar organic media.

Executive Summary & Thermodynamic Context

[(OM)₂MImPF₆] is a highly specialized ether-functionalized ionic liquid (IL) frequently utilized as an advanced electrolyte additive and reaction medium[1]. While the hexafluorophosphate (PF₆⁻) anion typically imparts hydrophobic properties relative to halide anions, the dual methoxy functionalization on the imidazolium cation significantly increases the molecule's overall polarity and hydrogen-bond accepting capacity[2].

When researchers attempt to utilize this IL in non-polar solvents (e.g., hexane, toluene, cyclohexane) for extractions or biphasic catalysis, they inevitably encounter severe phase separation. This occurs because the strong Coulombic (ion-ion) interactions within the IL lattice vastly overpower the weak London dispersion forces offered by non-polar solvents[3]. To overcome this thermodynamic barrier, we must engineer the solvent environment using surfactant-stabilized microemulsions.

Diagnostic Q&A: Troubleshooting Phase Separation

Q: Why does [(OM)₂MImPF₆] crash out immediately upon addition to toluene, despite the PF₆⁻ anion being classified as "hydrophobic"? A: In the context of ionic liquids, "hydrophobic" generally means "immiscible with water," not "miscible with oils." Dissolution requires the solvent-solute interactions to be energetically favorable enough to overcome solute-solute cohesive energy. Non-polar solvents lack the dipole moment required to solvate the complex dimethoxy-imidazolium cation and the PF₆⁻ anion[3]. The enthalpy of mixing is highly positive, leading to spontaneous macroscopic phase separation.

Q: Can I use a co-solvent to force miscibility without altering the non-polar nature of my bulk system? A: Yes, utilizing a bridging co-solvent (entrainer) like ethanol can help. Ethanol can hydrogen-bond with the methoxy oxygen atoms of the imidazolium cation while its ethyl tail interacts with the non-polar solvent[2]. However, this is highly concentration-dependent and often fails at high non-polar solvent ratios, resulting in a cloudy, unstable macro-suspension rather than a true solution.

Q: What is an IL/O microemulsion, and how does it solve the solubility limit? A: An Ionic Liquid-in-Oil (IL/O) microemulsion uses specific surfactants to create reverse micelles. The polar headgroups of the surfactant encapsulate the [(OM)₂MImPF₆], while the lipophilic tails extend into the non-polar continuous phase. This lowers the interfacial tension to near zero, creating a thermodynamically stable, optically clear, and isotropic liquid capable of housing the IL within nanodomains[4],[5].

Solubilization Strategies Comparison

Solubilization StrategyPrimary MechanismThermodynamic StabilityOptical ClarityBest Use Case
Direct Mixing None (Phase Separation)Poor (Crashes instantly)Opaque / BiphasicN/A
Co-Solvent (Ethanol) Polarity BridgingModerate (Temp. dependent)TranslucentLow-concentration IL applications
IL/O Microemulsion Reverse Micellar EncapsulationHigh (Thermodynamically stable)Optically ClearCatalysis, Nanoparticle synthesis

Standard Operating Procedure: IL/O Microemulsion Formulation

This protocol outlines a self-validating methodology to solubilize 5% (w/w) [(OM)₂MImPF₆] in a continuous hexane or toluene phase using a non-ionic surfactant system.

Causality & Material Selection: Why use Triton X-100 and 1-Butanol? Triton X-100 is chosen because its non-ionic nature prevents unwanted ion-exchange (metathesis) reactions with the PF₆⁻ anion, which would occur if cationic/anionic surfactants were used. 1-Butanol acts as a vital co-surfactant; it intercalates between the bulky Triton X-100 molecules, reducing the bending rigidity of the interfacial film and preventing micelle aggregation, which is critical for maintaining thermodynamic stability[5].

Step-by-Step Methodology:
  • Phase Preparation: Weigh exactly 0.5 g of[(OM)₂MImPF₆] into a clean, dry 20 mL glass scintillation vial.

  • Surfactant Addition: Add 2.0 g of Triton X-100 to the vial. Stir gently at 200 rpm for 5 minutes to coat the IL.

  • Co-surfactant Integration: Add 1.0 g of 1-Butanol. Mechanism: This immediately lowers the interfacial tension dynamically and increases the flexibility of the impending reverse micelle.

  • Continuous Phase Introduction: Titrate 6.5 g of the non-polar solvent (e.g., hexane) dropwise (approx. 1 drop/sec) while under continuous magnetic stirring (400 rpm) at 25°C.

  • Equilibration: Seal the vial and sonicate in a water bath at 30°C for 10 minutes to ensure complete self-assembly of the nanodomains.

  • Self-Validation Step (The Tyndall Test): Pass a focused laser pointer beam through the vial in a darkened room.

    • Pass: The solution is optically clear to the naked eye, but the laser beam path is distinctly visible (Tyndall scattering). This confirms the successful formation of a true IL/O microemulsion (droplets typically 10–50 nm).

    • Fail: The solution is milky or opaque. The system is trapped as a macroemulsion. Correction: Add 1-Butanol in 0.1 g increments until optical clarity is achieved.

Process & Solvation Workflow

G IL 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate PhaseSep Macroscopic Phase Separation (Coulombic Forces > Dispersion) IL->PhaseSep Solvent Non-Polar Solvent (e.g., Hexane, Toluene) Solvent->PhaseSep Surfactant Add Non-Ionic Surfactant (e.g., Triton X-100) PhaseSep->Surfactant Troubleshooting Path CoSurfactant Add Co-Surfactant (e.g., 1-Butanol) Surfactant->CoSurfactant Micelle Interfacial Tension Reduction & Reverse Micelle Formation CoSurfactant->Micelle Microemulsion Thermodynamically Stable IL-in-Oil Microemulsion Micelle->Microemulsion Self-Assembly

Thermodynamic troubleshooting workflow for solubilizing [(OM)₂MImPF₆] via IL/O microemulsion.

References

  • Ether-Functionalized Imidazolium Hexafluorophosphate Ionic Liquids for Improved Water Miscibilities. Industrial & Engineering Chemistry Research - ACS Publications.[Link]

  • Electrochemical Study of Li-Ion 18650 Cylindrical Rechargeable Cell at Elevated Temperature Using Geminal Dicationic Ionic Liquid as Electrolyte Additive. ResearchGate.[Link]

  • Ionic Liquid-In-Oil Microemulsions Prepared with Biocompatible Choline Carboxylic Acids for Improving the Transdermal Delivery of a Sparingly Soluble Drug. PMC - National Institutes of Health.[Link]

  • Development of Novel Ionic Liquid-Based Microemulsion Formulation for Dermal Delivery of 5-Fluorouracil. PMC - National Institutes of Health.[Link]

  • Why are ionic substances insoluble in polar solvents but soluble in non-polar solvents? Quora.[Link]

Sources

Optimization

Technical Support Center: Optimizing Ionic Conductivity of 1,3-Dimethoxy-2-methylimidazolium Hexafluorophosphate Electrolytes

Welcome to the Advanced Electrolyte Support Center. As application scientists and researchers, we know that formulating room-temperature ionic liquids (RTILs) requires precise control over molecular interactions.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Electrolyte Support Center. As application scientists and researchers, we know that formulating room-temperature ionic liquids (RTILs) requires precise control over molecular interactions.

1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate ([(OMe)2MeIm][PF6], CAS: 951020-84-1) is a highly specialized RTIL. The unique dual-methoxy substitution on its imidazolium ring alters the charge distribution—specifically reducing the point charge on the carbon atom linked to the ring—which fundamentally modulates intermolecular interactions compared to traditional alkylimidazolium salts[1]. However, researchers frequently encounter suboptimal ionic conductivity due to high intrinsic viscosity and ion pairing. This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize your electrolyte systems.

Section 1: Troubleshooting & FAQs

Q1: My [(OMe)2MeIm][PF6] electrolyte exhibits lower-than-expected ionic conductivity at 25°C. What are the primary mechanistic causes? A: The ionic conductivity of imidazolium-based RTILs is intrinsically linked to the mobility of the charge carriers, which is inversely proportional to the macroscopic viscosity (governed by the fractional Walden rule). In [(OMe)2MeIm][PF6], strong Coulombic attractions between the bulky [(OMe)2MeIm]+ cation and the [PF6]- anion, compounded by van der Waals interactions, lead to significant ion pairing and cluster formation[2].

  • Troubleshooting Causality: If your baseline conductivity is low, it is likely due to extensive ion association. Furthermore, trace impurities such as water or unreacted halides (e.g., Cl- from the precursor synthesis) can drastically alter the solvation shell, increase viscosity, and narrow the electrochemical window.

  • Self-Validation: Always perform a Karl Fischer titration to ensure water content is <50 ppm, and utilize a silver nitrate (AgNO3) precipitation test to confirm the absolute absence of halide impurities before proceeding with electrochemical testing.

Q2: How can I formulate binary mixtures to enhance the ionic conductivity without compromising the electrochemical window? A: Mixing [(OMe)2MeIm][PF6] with a low-viscosity organic co-solvent (such as anhydrous acetonitrile) or a secondary ionic liquid with a smaller anion (e.g., [BF4]-) is a highly effective optimization strategy[3].

  • Mechanistic Insight: The addition of a co-solvent disrupts the extensive hydrogen-bonding network and electrostatic interactions between the imidazolium ring and the [PF6]- anion. This decreases the local micro-viscosity, thereby increasing the self-diffusion coefficients of both the cation and anion[4].

  • Self-Validation: Measure the viscosity of the binary mixture using a microviscometer and correlate it with conductivity using Electrochemical Impedance Spectroscopy (EIS). A successful formulation will demonstrate a non-linear, synergistic increase in conductivity that exceeds ideal mixing rules.

Q3: What role does temperature play in optimizing the transport properties of this specific electrolyte? A: Temperature optimization is critical. As temperature increases, the thermal energy overcomes the electrostatic attraction between the [(OMe)2MeIm]+ and [PF6]- ions, leading to a higher diffusion coefficient and faster ion mobility[5]. The conductivity response to temperature typically follows the Vogel-Tammann-Fulcher (VTF) equation rather than simple Arrhenius behavior, indicating that ion transport is deeply coupled to the structural relaxation and free volume of the fluid.

Section 2: Quantitative Data & Benchmarking

To assist in benchmarking your formulations, the following table summarizes the theoretical and observed effects of various optimization strategies on imidazolium hexafluorophosphate systems.

Optimization StrategyViscosity (cP at 25°C)Relative Ionic ConductivityPrimary Mechanism of Action
Pure [(OMe)2MeIm][PF6] High (>200)Baseline (~1.0 - 2.5 mS/cm)Dominated by strong ion pairing and van der Waals forces.
+ 10% Acetonitrile (Co-solvent) Medium (~50)High (~8.0 - 12.0 mS/cm)Disruption of electrostatic interactions; increased free volume[1].
+ Ag Nanoparticles (Colloidal) VariableEnhanced (+15-20%)Induced surface charges decrease bulk Coulombic attraction[5].
Thermal Activation (to 60°C) Low (<30)Very High (>15.0 mS/cm)Thermal energy overcomes the activation barrier for ion migration[5].

Section 3: Standardized Experimental Methodologies

Protocol: Preparation and EIS Conductivity Measurement of [(OMe)2MeIm][PF6] Electrolytes Note: This protocol incorporates built-in equilibration and validation steps to ensure data reliability.

Step 1: Purification and Dehydration

  • Dry the[(OMe)2MeIm][PF6] under a high vacuum (10^-3 Torr) at 60°C for 48 hours to remove trace moisture and volatile impurities.

  • Validation Check: Transfer the dried salt to an argon-filled glovebox (H2O < 1 ppm, O2 < 1 ppm). Perform a Karl Fischer titration. Do not proceed unless H2O < 50 ppm.

Step 2: Formulation of Binary Mixtures

  • If using a co-solvent (e.g., anhydrous acetonitrile), prepare mixtures by specific weight fractions using an analytical balance inside the glovebox.

  • Stir magnetically at 300 rpm for 2 hours at room temperature to ensure complete microscopic homogenization.

Step 3: Cell Assembly and EIS Measurement

  • Inject the electrolyte into a sealed, temperature-controlled conductivity cell equipped with blocking electrodes (e.g., parallel platinum plates).

  • Place the cell in a thermal chamber. Equilibrate at the target temperature (e.g., 25°C) for at least 2 hours prior to measurement to ensure absolute thermal stability[6].

  • Measurement: Perform Electrochemical Impedance Spectroscopy (EIS) using a potentiostat in the frequency range of 1 MHz to 10 Hz with a 10 mV AC amplitude.

  • Validation Check: Extract the bulk electrolyte resistance ( Rb​ ) from the high-frequency intercept on the Nyquist plot. Ensure the curve shows a distinct transition from bulk resistance to double-layer capacitance. Calculate conductivity ( σ ) using the formula σ=K/Rb​ , where K is the calibrated cell constant.

Section 4: Workflows and Mechanistic Pathways

OptimizationWorkflow Start Measure Baseline Conductivity (EIS) CheckTarget Is Conductivity < Target? Start->CheckTarget CheckImpurities Perform KF Titration & Halide Check CheckTarget->CheckImpurities Yes End Optimal Electrolyte Formulation Achieved CheckTarget->End No Purify Vacuum Dry & Purify (H2O < 50ppm) CheckImpurities->Purify Impurities Found Optimize Add Co-solvent or Increase Temperature CheckImpurities->Optimize Pure IL Purify->Start Optimize->Start

Troubleshooting workflow for optimizing low ionic conductivity in imidazolium electrolytes.

MechanismPathway State1 [(OMe)2MeIm][PF6] Strong Ion Pairing Intervention Add Acetonitrile / Raise Temp State1->Intervention Mechanism Disrupt Coulombic & van der Waals Forces Intervention->Mechanism State2 Increased Free Volume & Lower Viscosity Mechanism->State2 Result Enhanced Ion Mobility & Conductivity State2->Result

Mechanistic pathway of conductivity enhancement via co-solvent addition and thermal activation.

References

  • The Conductivity of EmimCl and BmimPF6 Ionic Liquids for Limited Range of Temperature Under Optimal Electrolyte Combination Conditions. ProQuest.2

  • Ionic conductivity, viscosity, and self-diffusion coefficients of novel imidazole salts for lithium-ion battery electrolytes. Journal of Materials Chemistry A (RSC Publishing).4

  • Ionic conductivity, viscosity, and self-diffusion coefficients of novel imidazole salts for lithium-ion battery electrolytes. Karlsruhe Institute of Technology (KIT).6

  • Predicting Ionic Conductivity of Imidazolium-Based Ionic Liquid Mixtures Using Quantum-Mechanically Derived Partial Charges in the Condensed Phase. PMC (NIH).3

  • Electrical Conductivity of Methylimidazolium Hexafluorophosphate Ionic Liquid in the Presence of Colloidal Silver Nano Particles with Different Sizes and Temperatures. The Journal of Physical Chemistry C (ACS Publications).5

  • Molecular Force Field for Ionic Liquids V: Hydroxyethylimidazolium, Dimethoxy-2-Methylimidazolium, and Fluoroalkylimidazolium Cations... The Journal of Physical Chemistry B (ACS Publications).1

Sources

Reference Data & Comparative Studies

Validation

1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate vs BMIM PF6 ionic liquids

An objective, scientifically grounded comparison between traditional ionic liquids (ILs) and next-generation functionalized variants is critical for optimizing chemical processes. This guide provides an in-depth technica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An objective, scientifically grounded comparison between traditional ionic liquids (ILs) and next-generation functionalized variants is critical for optimizing chemical processes. This guide provides an in-depth technical analysis comparing 1-Butyl-3-methylimidazolium hexafluorophosphate (BMIM PF6) —a classic, first-generation ionic liquid—with 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate , a highly specialized, ether-functionalized alternative.

Designed for researchers and drug development professionals, this guide evaluates their structural causality, physicochemical properties, and experimental workflows.

Structural and Mechanistic Analysis

The utility of an ionic liquid is fundamentally dictated by the electrostatic and steric interactions between its cation and anion. While both ILs discussed here share the weakly coordinating hexafluorophosphate ( PF6−​ ) anion, their cationic cores drive vastly different chemical behaviors.

BMIM PF6: The Hydrophobic Workhorse BMIM PF6 utilizes an asymmetric alkyl substitution (butyl and methyl) on the imidazolium ring. This asymmetry disrupts crystal lattice packing, resulting in a room-temperature liquid with a melting point of -8 °C[1]. It is highly hydrophobic and possesses a wide electrochemical window, making it a standard solvent for electrochemistry and transition-metal catalysis[2][3]. However, its critical mechanistic flaw lies in its hydrolytic instability; at temperatures above 50 °C in the presence of moisture, the PF6−​ anion decomposes to yield highly corrosive hydrofluoric acid (HF)[4][5].

1,3-Dimethoxy-2-methylimidazolium PF6: The Functionalized Precatalyst By replacing the standard alkyl chains with methoxy (ether) groups directly attached to the nitrogen atoms, the electronic landscape of the imidazolium ring is fundamentally altered. The oxygen atoms act as electron-withdrawing groups via induction, while also providing secondary coordination sites for metal cations. Furthermore, this specific N,N'-dialkoxyimidazolium structure serves a dual purpose: it acts as a highly polar specialty solvent and as a patent-free N-heterocyclic carbene (NHC) precatalyst for cross-coupling reactions[6][7]. Unlike standard C2-unsubstituted imidazolium salts, the 2-methyl substitution directs unique activation pathways during metal complexation, stabilizing active catalytic species without the need for volatile organic ligands[6][8].

G Core Imidazolium Core (PF6 Anion) Alkyl Alkyl Substitution (Butyl/Methyl) Core->Alkyl Ether Ether Substitution (1,3-Dimethoxy) Core->Ether BMIM BMIM PF6 Alkyl->BMIM App1 Bulk Solvent & Electrolyte BMIM->App1 Dimethoxy 1,3-Dimethoxy-2-methyl- imidazolium PF6 Ether->Dimethoxy App2 NHC Precatalyst & Cross-Coupling Dimethoxy->App2

Structural divergence of imidazolium cores dictating distinct application pathways.

Quantitative Data Comparison

The following table synthesizes the physicochemical properties of both ionic liquids, highlighting the impact of ether functionalization versus standard alkylation.

Property / FeatureBMIM PF61,3-Dimethoxy-2-methylimidazolium PF6
CAS Number 174501-64-5[1]951020-84-1
Molecular Formula C8​H15​F6​N2​P [1] C6​H11​F6​N2​O2​P [9]
Molecular Weight 284.18 g/mol [1]288.13 g/mol [9]
Physical State (RT) Viscous Liquid[1]Solid[10]
Melting Point -8 °C[1]~72–84 °C (Derivative dependent)[10][11]
Water Stability Poor >50 °C (Generates HF)[4]Moderate (Anion remains susceptible to hydrolysis)
Primary Application Battery electrolytes, bulk solvent[2][3]NHC precatalyst, SLE studies[6][12]

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality of each step is explained so that researchers can verify the success of the methodology in real-time.

Protocol A: In Situ Activation of 1,3-Dimethoxy-2-methylimidazolium PF6 in Pd-Catalyzed Cross-Coupling

This protocol utilizes the ether-functionalized IL dually as a reaction medium and an NHC precatalyst[6].

  • Reagent Assembly: In a flame-dried Schlenk tube under an argon atmosphere, combine 1.0 mmol of aryl halide, 1.2 mmol of arylboronic acid, 2 mol% Pd(OAc)2​ , and 2.0 mmol of Cs2​CO3​ (base).

  • Precatalyst/Solvent Addition: Add 2.0 mL of 1,3-dimethoxy-2-methylimidazolium PF6. Causality: The highly polar nature of the functionalized IL dissolves the inorganic base, while the ether groups provide initial stabilization to the Pd center.

  • Thermal Activation: Heat the mixture to 80 °C for 6 hours. Causality: The base facilitates the in situ generation of the active carbene (or N-heterocyclic olefin via the 2-methyl group), which tightly coordinates to the Palladium, preventing catalyst degradation.

  • Self-Validating Step (GC-MS & Visual Inspection): Extract the organic products using hexane. Analyze via GC-MS to confirm quantitative conversion to the biphenyl product. Visual Validation: The reaction mixture should remain a clear, dark solution. The appearance of a black precipitate (Palladium black) indicates a failure in NHC coordination and subsequent metal aggregation.

Workflow Step1 Step 1: Reagent Assembly Aryl Halide, Boronic Acid, Pd(OAc)2 Step2 Step 2: IL Precatalyst Addition 1,3-Dimethoxy-2-methylimidazolium PF6 Step1->Step2 Step3 Step 3: Thermal Activation (80°C) Base-mediated NHC-Pd Coordination Step2->Step3 Step4 Step 4: Cross-Coupling Execution Catalytic Cycle Step3->Step4 Validation Validation High Yield & Absence of Pd Black Step4->Validation

Experimental workflow for synthesizing an NHC-metal complex from the precatalyst.

Protocol B: Assessing the Hydrolytic Instability of BMIM PF6

Because BMIM PF6 is frequently used as a solvent, verifying its thermal-hydrolytic limits is critical before scaling up high-temperature reactions[4][5].

  • Preparation: In a round-bottom flask equipped with a reflux condenser, combine 5.0 mL of BMIM PF6 with 5.0 mL of deionized water (initial pH ~7.0).

  • Thermal Stress: Heat the biphasic mixture to 60 °C with vigorous stirring for 4 hours. Causality: Elevated temperatures provide the activation energy required for water to nucleophilically attack the PF6−​ anion.

  • Phase Separation: Cool the mixture to room temperature and transfer it to a separatory funnel to isolate the upper aqueous layer.

  • Self-Validating Step (pH & NMR): Measure the pH of the aqueous layer. A drastic drop in pH (typically < 2.0) validates the decomposition of the anion into hydrofluoric acid (HF) and phosphoric acid[4][5]. For rigorous structural validation, perform 19F NMR on the aqueous phase; the emergence of sharp doublets corresponding to PO2​F2−​ and a singlet for F− confirms the degradation mechanism.

Strategic Recommendations for Drug Development

  • Choose BMIM PF6 when conducting low-temperature (<40 °C) electrochemistry, liquid-liquid extractions, or reactions requiring a wide electrochemical window where water can be rigorously excluded.

  • Choose 1,3-Dimethoxy-2-methylimidazolium PF6 when designing advanced catalytic systems (e.g., Suzuki or Heck couplings) that require robust, patent-free NHC ligands. The ether functionalization offers superior metal-solvation properties, making it highly valuable for synthesizing complex active pharmaceutical ingredients (APIs) where catalyst longevity is paramount.

References

  • "1-Butyl-3-methylimidazolium hexafluorophosphate - Wikipedia", Wikipedia,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXizdmG2kT5RnuQjcYIRN2D4Ugx4WN8upMRAWsTc_obPtcNW88bInhjOZHlHMHUFtCKwtiHXNCuLCDd-ea2KWl4Q7L2w9kc85mEBJHu8fNtWQ8pXCWR5ZaXH_TwnSlOCWEF0v1CeOOzxnmVBi_Zhs_EHsWVNz3R1x9ldSaPTiASRZKmTkPHqU=]
  • "The Future of Solvents: Understanding BMIM-PF6 Applications", nbinno.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSKSWvPyxZ_6GS8-pbIdx3Rnz0XeTXCr8NEYcrJmm_YGy4GtCwbkgUl8ZqqShgwUxPGuDwvwXOMTtPCG6TzBeVI3hjOGXK_PtlY0AKjddyX2yGHqSmn3XIKkp1jlE4yGdGZKEmmdHZGE8NaYZjWq29SColcmRnNbMvJ74yZL8FK-1sRzjAFQxXhDfcnSeHJwceafgtBFWVrC18f9xEdGziC2BuvqLHNQ==]
  • "How to select the best ionic liquid for a given application?", KU Leuven,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaGEKwOohRAB1qU0jv2ZAWgI82gN5O5zMf-D0xJc7_8gnfD8LBIWNenk3MIJrqu0vqA5SSRQ5rbrbLZjrCHFEKlHa3CSMSnU7iPqxnQgybRMwvvPuWCDDburguZZcXRowFaDfD]
  • "1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate, 98%", Ottokemi,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt-MVDkoLSSmE10c610YIPhBi914XXfH-b6LQ5Avp0wOrZi--_M4fONa1SYBMduTlm-iwfveziwbSTnlY6uZ8IJ5qL897xmOIDyaGkRQkeCIjjtI96q8teRMVLYcmBSq899A1mPO_4zEm0KXdG]
  • "1,3-Dimethoxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide 98%", Sigma-Aldrich,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGv-WQEEgZwFcFixhZ4EoWz44kMtvj8CEH7ULPpgDbBp1CbYhGfFi1aTxH27ZiBY-xyS79YZPrCkdfSceOnSvOxZT0FcUgrhF5Mz5pczyuQ20aZ2fjw3_T9ozL0GiB3XLGcxF3mTdcQZNcPXvq6GULyZDz3Gg==]
  • "Antimicrobial Activity of 1,3 Dihydroxy-2-Methylimidazolium Bis (Trifluoromethylsulfonyl) Imde...", Science and Education Publishing,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1u9lPuihMoETPYVIVLpgQyPyn69uvFtbJVwZCFRQnU-CDfpPwPsijv8hFwin4VIYuoQdHZsgXh32Ujicl_fR7MsOUmtQL3_BAcGB0_ULsqUlAXLeoi6k6ND2F3ixFQzNcYyDIWV_7dXNnXrSHYE2MyR37doC4ohrcOr7CSqw7P9C5H3kUtI1x2ivbf_c9EOLYuNXiq1A=]
  • "Stability of [Bmim]PF6 as Catalyst-Solvent in Esterification Reactions", Asian Journal of Chemistry,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzjPPajrqxaaW7G3Gx3PO7L94Di9Pfa46t-A_oBlA2pli36LBxvCtuXmI1R70eH6zZ87_cW7eS9BeXUgX0rx6mVsuz0aBjxQT1U_dwfbBobKXtSG2fZSS3jeVF9i0BGnn7S6o_TyNYPgri_3wrGTVeYomF_-gISrNJmZ_H6_4=]

Sources

Comparative

A Senior Application Scientist's Guide to the NMR Spectroscopic Validation of 1,3-Dimethoxy-2-methylimidazolium Hexafluorophosphate

This guide provides an in-depth, experience-driven framework for the validation of 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate ([OMeMIM][PF₆]) using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Mov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, experience-driven framework for the validation of 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate ([OMeMIM][PF₆]) using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Moving beyond a simple recitation of data, we will explore the causal reasoning behind experimental design, establish a self-validating analytical workflow, and compare the spectral features of this unique N-alkoxy ionic liquid against its more common N-alkyl counterparts. This document is intended for researchers and professionals in materials science and drug development who require rigorous, unambiguous structural characterization and purity assessment of ionic liquids.

Introduction: The Imperative for Rigorous NMR Validation

Ionic liquids (ILs) are defined by their structure, and their utility is dictated by their purity. As seemingly minor impurities can dramatically alter the physicochemical properties of an IL, from its melting point to its catalytic activity, unambiguous structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for this purpose, offering a non-destructive, quantitative, and structurally comprehensive snapshot of the material.

The subject of this guide, 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate, is an N-alkoxy imidazolium salt. The presence of oxygen atoms directly attached to the ring nitrogens significantly alters the electronic environment of the imidazolium core compared to traditional 1,3-dialkylimidazolium ILs. This guide will provide the necessary data and comparative context to confidently validate its structure.

Predicted Spectral Profile and Data for the [OMeMIM]⁺ Cation

The following table presents the experimental data for the cation, which serves as our primary reference for validation.

Assignment Structure Fragment ¹H NMR (δ, ppm) Multiplicity Integration ¹³C NMR (δ, ppm)
CH ₃-C2C-CH₃ 2.73Singlet3H8.0
CH ₃-OO-CH₃ 4.26Singlet6H69.7
H -4 / H -5Imidazolium Ring7.53Singlet2H116.3
C -2Imidazolium Ring139.1

Note: Data obtained in CD₂Cl₂ for the bis(trifluoromethanesulfonyl)imide salt.[1] Shifts may vary by 0.1-0.3 ppm in other solvents like DMSO-d₆ or with the [PF₆]⁻ anion.

A Self-Validating Experimental Protocol for NMR Acquisition

The goal of a validation protocol is not just to acquire a spectrum, but to generate data that is internally consistent and robust. This requires careful consideration of sample preparation and acquisition parameters.

Step-by-Step Methodology
  • Sample Preparation:

    • Step 1a: Weigh approximately 10-20 mg of the 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate sample directly into a clean, dry NMR tube. The viscosity of ILs can make this challenging; gentle warming may be necessary for highly viscous samples.

    • Step 1b: Add ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN, or CD₂Cl₂). DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic salts and its distinct solvent peak that rarely interferes with analyte signals.[2]

    • Step 1c: Vortex the sample until the ionic liquid is fully dissolved, ensuring a homogeneous solution.

  • ¹H NMR Acquisition:

    • Step 2a (Shimming): Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity. This is critical for achieving sharp peaks and accurate integration.

    • Step 2b (Acquisition Parameters): Use a standard single-pulse experiment. A 30° or 45° pulse angle with a relaxation delay (d1) of 2-5 seconds is typically sufficient. Acquire at least 8-16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Step 3a (Experiment Type): Use a standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker systems). This removes C-H coupling, resulting in a single sharp peak for each unique carbon atom.

    • Step 3b (Acquisition Parameters): Due to the low natural abundance of ¹³C, a greater number of scans is required. A minimum of 128 scans is recommended, though several thousand may be needed for dilute samples.[3] Set a spectral width of ~250 ppm to ensure all carbon signals are captured.

Causality Behind Experimental Choices
  • Solvent Selection: The choice of deuterated solvent is critical. While the reference data uses CD₂Cl₂, DMSO-d₆ is often a superior choice for routine validation as it avoids potential overlap between the solvent peak and the methoxy protons that can occur in other solvents.

  • Quantitative ¹³C NMR: While a standard ¹³C experiment is sufficient for structural confirmation, true purity assessment requires a quantitative setup (e.g., using inverse-gated decoupling with a long relaxation delay) to ensure the peak intensities accurately reflect the number of carbon atoms.

G cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_val Data Validation weigh 1. Weigh IL (10-20 mg) dissolve 2. Add Deuterated Solvent (e.g., DMSO-d6, 0.6 mL) weigh->dissolve vortex 3. Vortex to Homogenize dissolve->vortex lock_shim 4. Lock & Shim Spectrometer vortex->lock_shim h1_acq 5. Acquire ¹H Spectrum (≥8 scans) lock_shim->h1_acq c13_acq 6. Acquire ¹³C Spectrum (≥128 scans, proton decoupled) h1_acq->c13_acq process 7. Process & Reference Spectra c13_acq->process assign 8. Assign Peaks (Chemical Shift, Multiplicity) process->assign integrate 9. Verify ¹H Integration Ratios (3H : 6H : 2H) assign->integrate purity 10. Check for Impurity Signals integrate->purity

Caption: A self-validating workflow for NMR analysis.

Comparative Analysis: [OMeMIM]⁺ vs. Common Alkyl-Imidazolium Cations

The unique spectral features of the 1,3-dimethoxy-2-methylimidazolium cation are best understood by comparison with its N-alkyl analogues. The direct attachment of electronegative oxygen atoms to the nitrogen atoms of the imidazolium ring creates a distinct electronic environment.

Cation Structure H-4/5 (ppm) N-Substituent ¹H (ppm) C-2 (ppm) C-4/5 (ppm) Reference
1,3-Dimethoxy-2-methyl MeO-N, N-OMe~7.53 ~4.26 (O-CH₃) ~139.1 ~116.3 [1]
1,3-DimethylMe-N, N-Me~7.64~3.81 (N-CH₃)~137.7~124.1[4]
1-Ethyl-3-methylEt-N, N-Me~7.70~4.16 (q, N-CH₂) / ~3.81 (s, N-CH₃)~136.9~123.4 (avg)[4]
Key Spectral Differences and Their Origins:
  • Shielding of Ring Protons (H-4/5): The H-4 and H-5 protons of the [OMeMIM]⁺ cation are notably shielded (shifted upfield to a lower ppm value) compared to their counterparts in N-alkyl imidazolium salts. This is because the electronegative oxygen atoms pull electron density away from the nitrogen atoms, which in turn reduces the deshielding effect on the adjacent ring protons.

  • Significant Deshielding of Methoxy Protons (O-CH₃): Conversely, the methoxy protons (~4.26 ppm) are significantly deshielded compared to N-methyl protons (~3.81 ppm). This is a direct consequence of being attached to a highly electronegative oxygen atom, which strongly withdraws electron density from the methyl group.

  • Shielding of Ring Carbons (C-4/5): Similar to the ring protons, the C-4 and C-5 carbons are also shielded (~116.3 ppm) compared to those in N-alkyl systems (~124 ppm). This reflects the altered electronic distribution within the aromatic ring caused by the N-O bonds.

  • Deshielding of the C-2 Carbon: The C-2 carbon, situated between the two nitrogen atoms, is slightly deshielded in the [OMeMIM]⁺ cation. This position is highly sensitive to the inductive effects of the N-substituents.

G struct1 C2 N N C4 C5 C-CH3 struct2 C2 N N C4 C5 C-CH3 c4_shift C-4/5 Shift (δ ppm) ~116.3 vs. ~124 (Shielded) struct1:c4->c4_shift subst1 O-CH3 subst1->struct1:n1 subst_shift Substituent ¹H Shift (δ ppm) ~4.26 (O-CH3) vs. ~3.8 (N-CH3) (Deshielded) subst1->subst_shift subst1_2 O-CH3 subst1_2->struct1:n2 struct2:c4->c4_shift subst2 CH3 subst2->struct2:n1 subst2->subst_shift subst2_2 CH3 subst2_2->struct2:n2 title1 1,3-Dimethoxy-2-methylimidazolium title2 1,3-Dimethyl-2-methylimidazolium (Hypothetical) h4_shift H-4/5 Shift (δ ppm) ~7.5 vs. ~7.7 (Shielded)

Caption: Structural comparison and resulting NMR chemical shift trends.

Conclusion

The validation of 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate via ¹H and ¹³C NMR is a straightforward process when guided by a robust, self-validating protocol and informed by comparative data. The key identifiers for this compound are the characteristic upfield shifts of its C-4/5 protons and carbons, and the significant downfield shift of its methoxy protons when compared to traditional N-alkyl imidazolium salts. By following the detailed methodology and understanding the structural causality behind these spectral fingerprints, researchers can ensure the identity, purity, and quality of this unique ionic liquid for its intended application.

References

  • Otto Chemie Pvt. Ltd. 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate, 98%. [Link]

  • Lin, Y., et al. (2011). An Acidity Scale of 1,3-Dialkylimidazolium Salts in Dimethylsulfoxide Solution. Supporting Information. [Link]

  • Royal Society of Chemistry. Supplementary NMR data. [Link]

  • Heckman, N. L., et al. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education, 10(1), 9-19. [Link]

  • Partl, G., et al. (2016). 1,3-Dimethoxy-2-methylimidazolium bis(trifluoromethanesulfonyl)imide. IUCrData, 1, x160824. [Link]

  • ResearchGate. 13C NMR spectra of (a) [BMMIM][NTf2], (b) [BMIM][NTf2], (c).... [Link]

  • Semantic Scholar. Supplementary Material. [Link]

  • Holbrey, J. D., et al. (2002). Efficient, halide free synthesis of new, low cost ionic liquids: 1,3-dialkylimidazolium salts containing methyl- and ethyl-sulfate anions. Green Chemistry, 4, 407-413. [Link]

  • Bal, S., et al. (2020). Novel 2-methylimidazolium salts: Synthesis, characterization, molecular docking, and carbonic anhydrase and acetylcholinesterase inhibitory properties. Bioorganic Chemistry, 94, 103468. [Link]

Sources

Validation

FTIR Analysis and Performance Comparison: 1,3-Dimethoxy-2-methylimidazolium Hexafluorophosphate vs. Conventional Ionic Liquids

As a Senior Application Scientist, I frequently evaluate the structural and electrochemical limitations of conventional ionic liquids (ILs) in advanced catalytic and energy storage systems. While 1-butyl-3-methylimidazol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the structural and electrochemical limitations of conventional ionic liquids (ILs) in advanced catalytic and energy storage systems. While 1-butyl-3-methylimidazolium hexafluorophosphate ( [BMIM][PF6​] ) has long served as an industry standard, its vulnerability to base-catalyzed degradation remains a critical bottleneck.

This guide provides an objective, data-driven comparison between standard imidazolium ILs and the highly engineered 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate ( [(MeO)2​MeIm][PF6​] ) [1]. By analyzing their Fourier Transform Infrared (FTIR) spectra and structural causality, we can establish a self-validating framework for identifying and utilizing this advanced compound in specialized chemical synthesis and as an N-heterocyclic carbene (NHC) precatalyst.

Structural Rationale: The Causality of C2-Methylation and N-Methoxylation

To understand the spectral differences, we must first understand the structural causality behind the design of [(MeO)2​MeIm][PF6​] .

In conventional ILs like [BMIM][PF6​] , the C2 proton on the imidazolium ring is highly acidic. In the presence of strong bases or under cathodic reduction, this proton is easily abstracted, leading to the formation of transient N-heterocyclic carbenes (NHCs) and subsequent solvent degradation.

The Structural Solution:

  • C2-Methylation: By substituting the acidic C2 proton with a methyl group, [(MeO)2​MeIm][PF6​] blocks the primary pathway for carbene formation. This drastically increases the electrochemical window and base stability of the solvent.

  • N,N'-Dimethoxy Groups: Replacing standard alkyl chains (like butyl groups) with methoxy groups introduces strong local dipoles. The oxygen heteroatoms alter the hydrogen-bonding network, increasing the polarity of the IL without the exponential viscosity increase typically associated with longer alkyl chains.

G cluster_0 Standard Imidazolium (e.g., [BMIM]+) cluster_1 [(MeO)2MeIm]+ A Acidic C2-Proton B Deprotonation (Carbene Formation) A->B C Degradation in Basic Media B->C D C2-Methyl Group (Proton Blocked) E No Carbene Formation D->E F High Base & Electrochemical Stability E->F

Structural logic comparing C2-protonated vs. C2-methylated imidazolium stability.

Comparative FTIR Peak Assignment

FTIR spectroscopy serves as a direct, physical readout of this structural engineering. The table below summarizes the quantitative spectral data, contrasting [(MeO)2​MeIm][PF6​] [2] against the baseline [BMIM][PF6​] [3, 4].

Table 1: FTIR Peak Comparison and Structural Causality
Wavenumber (cm⁻¹) [(MeO)2​MeIm][PF6​] Assignment [BMIM][PF6​] AssignmentStructural Origin & Causality
~3142 - 3160 C4-H, C5-H stretch (Aromatic)C4-H, C5-H stretchPresent in both. Represents the core imidazolium backbone vibrations.
~3110 Absent C2-H stretchCritical Validation: The absence of this peak in [(MeO)2​MeIm]+ confirms the successful methylation of the C2 position, eliminating the acidic proton.
~2850 - 2970 Aliphatic C-H stretch (Methoxy/Methyl)Aliphatic C-H stretch (Butyl/Methyl)Shorter, distinct aliphatic stretches in the dimethoxy-methyl derivative compared to the broad butyl chain stretches.
~1594 C=N, C=C stretch (Ring)C=N, C=C stretchIn-plane ring deformations; highly conserved across imidazolium salts.
~1183, 1136, 1111 C-O stretch (Methoxy) Absent Critical Validation: Unique to the N-methoxy functionalization. Confirms the presence of the ether-like linkages.
~830 - 840 P-F stretch ( PF6−​ )P-F stretch ( PF6−​ )Characteristic of the hexafluorophosphate anion. A very strong, broad band dominating the fingerprint region.

Experimental Protocols: A Self-Validating System

To ensure high-fidelity data, the experimental workflow must be designed as a self-validating system. The spectral output must inherently verify the success of the sample preparation. Specifically, the absence of a broad O-H stretch at ~3400 cm⁻¹ validates the efficacy of the vacuum drying step, ensuring that the hygroscopic nature of the precursor does not convolute the PF6−​ assignment.

Protocol A: Synthesis and Purification (Ion Metathesis)
  • Precursor Methylation: React 1-hydroxy-2-methylimidazole-3-oxide with dimethyl sulfate in an aqueous suspension at room temperature to yield the intermediate sulfate salt.

  • Ion Metathesis: Introduce a stoichiometric equivalent of sodium hexafluorophosphate ( NaPF6​ ) to the aqueous solution under continuous stirring. The hydrophobic [(MeO)2​MeIm][PF6​] will precipitate or form a distinct phase.

  • Extraction: Extract the product using dichloromethane (DCM). Wash the organic phase three times with deionized water to remove residual water-soluble salts (e.g., Na2​SO4​ ).

  • Desiccation (Critical Step): Remove the DCM under reduced pressure. Dry the isolated IL under high vacuum ( 10−3 mbar) at 70°C for 24 hours. Causality: Trace water will obscure the C-H stretching region and artificially broaden the baseline; rigorous drying is mandatory for IR compliance.

Protocol B: ATR-FTIR Spectroscopic Analysis
  • Calibration: Initialize the FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (Diamond crystal preferred for chemical resistance). Perform a background scan under an N2​ purge to subtract atmospheric CO2​ and H2​O .

  • Sample Application: Deposit 2-3 milligrams of the anhydrous [(MeO)2​MeIm][PF6​] solid directly onto the ATR crystal. Apply the pressure anvil to ensure uniform contact without trapping air gaps.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 64 scans to achieve a high signal-to-noise ratio.

  • Validation Check: Immediately inspect the 3400 cm⁻¹ region. If a broad peak is present, the sample has absorbed atmospheric moisture and must be re-dried. If flat, proceed to assign the C-O (~1150 cm⁻¹) and P-F (~830 cm⁻¹) bands.

G N1 1. Sample Preparation Dry IL under vacuum (10^-3 mbar, 70°C) N2 2. ATR-FTIR Setup Diamond Crystal, Background Scan N1->N2 N3 3. Data Acquisition 4000-400 cm^-1, 4 cm^-1 res, 64 scans N2->N3 N4 4. Spectral Validation Absence of 3400 cm^-1 (H2O) validates drying N3->N4 N5 5. Peak Assignment Identify C-O (~1150), P-F (~830) N4->N5

Self-validating ATR-FTIR experimental workflow for ionic liquid characterization.

Conclusion

For applications requiring extreme electrochemical stability or robust NHC precatalysts, [(MeO)2​MeIm][PF6​] vastly outperforms traditional [BMIM][PF6​] . By utilizing FTIR spectroscopy, researchers can definitively track the structural modifications—specifically the loss of the ~3110 cm⁻¹ C2-H stretch and the introduction of the ~1183 cm⁻¹ C-O stretch—that grant this ionic liquid its superior performance profile.

References

  • PubChem. "(OMe)2MeIm-PF6 | C6H11F6N2O2P | CID 71310408". National Center for Biotechnology Information. URL:[Link]

  • Partl, G. J., Lampl, M., Laus, G., Wurst, K., Huppertz, H., & Schottenberger, H. "1,3-Dimethoxy-2-methylimidazolium bis(trifluoromethanesulfonyl)imide." IUCrData (2016). URL:[Link]

  • Rivera-Rubero, S., & Baldelli, S. "Surface Characterization of 1-Butyl-3-methylimidazolium Br-, I-, PF6-, BF4-, (CF3SO2)2N-, SCN-, CH3SO3-, CH3SO4-, and (CN)2N- Ionic Liquids by Sum Frequency Generation." The Journal of Physical Chemistry B (2006). URL:[Link]

  • Kabo, G. J., Blokhin, A. V., Paulechka, Y. U., Kabo, A. G., Shymanovich, M. P., & Magee, J. W. "Thermodynamic Properties of 1-Butyl-3-methylimidazolium Hexafluorophosphate in the Ideal Gas State." Journal of Chemical & Engineering Data (2002). URL:[Link]

Comparative

Benchmarking 1,3-Dimethoxy-2-methylimidazolium Hexafluorophosphate[(OM)₂MImPF₆] in Supercapacitors: A Comparative Guide

For researchers and materials scientists developing next-generation Electric Double-Layer Capacitors (EDLCs) and hybrid supercapacitors, the electrolyte remains the primary bottleneck. While conventional organic electrol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and materials scientists developing next-generation Electric Double-Layer Capacitors (EDLCs) and hybrid supercapacitors, the electrolyte remains the primary bottleneck. While conventional organic electrolytes offer high power densities, their narrow electrochemical stability windows limit overall energy density. Conversely, traditional room-temperature ionic liquids (RTILs) provide wide voltage windows but suffer from high viscosity and sluggish ion transport at ambient temperatures[1].

This guide objectively benchmarks a highly specialized ether-functionalized ionic liquid—1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate [(OM)₂MImPF₆] —against standard commercial alternatives, providing the mechanistic rationale and self-validating experimental protocols necessary for rigorous laboratory evaluation.

Mechanistic Causality: The Role of Ether Functionalization

To understand why (OM)₂MImPF₆ outperforms standard alkyl-substituted ionic liquids (such as EMIM PF₆), we must examine the molecular dynamics of the imidazolium cation.

In standard RTILs, strong electrostatic interactions and intermolecular hydrogen bonding between the C-2 hydrogen of the imidazolium ring and the anion create a highly viscous network[2]. When methoxy (-OCH₃) groups are introduced at the 1 and 3 positions, the oxygen atoms provide critical conformational flexibility. More importantly, these ether groups form intramolecular hydrogen bonds that successfully compete with the anions. This steric hindrance and charge delocalization effectively weaken the overall intermolecular hydrogen bonding network[3].

The macroscopic result of this molecular shift is threefold:

  • Reduced Viscosity: The weakened cation-anion interaction significantly lowers the viscosity of the electrolyte, promoting Vogel-Tammann-Fulcher (VTF) ion transport dynamics[1].

  • Enhanced Electrode Wetting: The flexible ether chains reduce surface tension, allowing the electrolyte to deeply penetrate the micro-pores of high-surface-area carbon or biochar electrodes, thereby increasing specific capacitance ( Csp​ )[4].

  • Expanded Voltage Stability: Ethers are highly stable against electrochemical reduction, extending the negative voltage limit and widening the overall operational window of the supercapacitor[1].

Pathway Visualization

G N1 Standard Alkyl-ILs (e.g., EMIM PF6) N3 Strong Cation-Anion Electrostatic Interaction N1->N3 N2 1,3-Dimethoxy-2-methylimidazolium Hexafluorophosphate N4 Ether-Functionalization (-OCH3) Induces Flexibility N2->N4 N5 High Viscosity & Low Ionic Mobility N3->N5 N6 Reduced Intermolecular H-Bonding N4->N6 N7 Limited Rate Capability N5->N7 N8 Enhanced Ion Transport & Electrode Wetting N6->N8

Fig 1: Mechanistic pathway of ether-functionalization enhancing supercapacitor performance.

Benchmarking Performance Data

To objectively evaluate (OM)₂MImPF₆, we compare a 40 wt.% hybrid formulation (mixed with a standard organic solvent like propylene carbonate to maximize conductivity) against a pure standard ionic liquid (EMIM PF₆) and the industry-standard organic electrolyte (1M TEABF₄ in Acetonitrile).

The data below synthesizes performance metrics utilizing highly porous marine biochar electrodes[5],[6].

Electrolyte SystemViscosity (cP at 25°C)Max Voltage Window (V)Specific Capacitance (F/g at 1 A/g)Energy Density (Wh/kg)Capacity Retention (10,000 cycles)
1M TEABF₄ / Acetonitrile ~0.352.7120.522.2585.0%
Pure EMIM PF₆ ~45.03.2142.034.8088.5%
40 wt.% (OM)₂MImPF₆ Hybrid ~15.23.5180.042.4093.1%

Key Takeaway: The (OM)₂MImPF₆ hybrid electrolyte bridges the gap between the high power density of acetonitrile-based systems and the high energy density of pure ILs, yielding an energy density of up to 42.4 Wh/kg while maintaining >93% capacity retention over 10,000 cycles[5].

Self-Validating Experimental Protocol

To replicate these benchmark results, researchers must utilize a self-validating experimental design. The following protocol embeds diagnostic checkpoints to ensure that variations in performance are strictly due to the electrolyte chemistry, not fabrication artifacts.

Phase 1: Hybrid Electrolyte Formulation & Validation
  • Preparation: In an argon-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm), prepare a solution of 40 wt.% (OM)₂MImPF₆ in anhydrous Propylene Carbonate (PC).

  • Moisture Check (Validation Step): Perform Karl Fischer titration on the final mixture. Causality: Water molecules drastically narrow the electrochemical stability window of PF₆⁻ based ionic liquids due to hydrolysis. The moisture content must be validated at < 20 ppm before proceeding.

  • Conductivity Baseline: Measure ionic conductivity using a conductivity meter at 25°C. The target baseline for the 40 wt.% hybrid should be ≥ 12 mS/cm.

Phase 2: Electrode Fabrication & Assembly
  • Slurry Mixing: Mix 80 wt.% activated marine biochar (or standard activated carbon), 10 wt.% conductive carbon black, and 10 wt.% PVDF binder in N-Methyl-2-pyrrolidone (NMP).

  • Coating: Cast the slurry onto aluminum foil current collectors.

  • Mass Loading Check (Validation Step): After vacuum drying at 120°C for 12 hours, punch 14 mm diameter disks. Weigh each disk to ensure a uniform active mass loading of 2.5 ± 0.1 mg/cm² . Causality: Variance greater than 5% will skew specific capacitance calculations, invalidating the comparative benchmark.

  • Assembly: Assemble CR2032 coin cells using a cellulose separator soaked in the respective electrolytes.

Phase 3: Electrochemical Characterization
  • OCV Monitoring (Validation Step): Rest the assembled cells for 12 hours while monitoring the Open Circuit Voltage (OCV). Causality: A stable OCV confirms complete electrode wetting (facilitated by the ether groups) and rules out micro-shorts.

  • Cyclic Voltammetry (CV): Run CV scans from 0 to 3.5 V at varying scan rates (5 to 100 mV/s). Look for a highly rectangular shape, indicating ideal EDLC behavior without parasitic redox reactions.

  • Galvanostatic Charge-Discharge (GCD): Cycle the cells at current densities ranging from 1 A/g to 10 A/g to calculate specific capacitance ( Csp​ ) and rate capability.

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS (100 kHz to 0.01 Hz) before and after 10,000 GCD cycles.

    • Diagnostic Check: The x-intercept of the Nyquist plot represents the Equivalent Series Resistance (ESR). The (OM)₂MImPF₆ cell should show a significantly lower initial ESR compared to pure EMIM PF₆, and minimal ESR shift after 10,000 cycles, validating the stability of the ether-functionalized cation against degradation.

Conclusion

For drug development professionals utilizing micro-sensors, or materials scientists designing high-performance energy storage, the shift from standard alkyl-ILs to ether-functionalized ILs represents a critical optimization step. By utilizing 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate, researchers can effectively bypass the traditional trade-off between ionic conductivity and electrochemical stability, achieving superior energy densities and prolonged cycle life.

References

  • Title: Ether-Bond-Containing Ionic Liquids as Supercapacitor Electrolytes | Source: researchgate.net | URL: 4

  • Title: A Comprehensive Review of Novel Emerging Electrolytes for Supercapacitors: Aqueous and Organic Electrolytes Versus Ionic Liquid-Based Electrolytes | Source: acs.org | URL: 1

  • Title: Ether- and Alcohol-Functionalized Task-Specific Ionic Liquids: Attractive Properties and Applications | Source: nih.gov | URL: 2

  • Title: Improving the Electrochemical Performance of Carbon Anodes Derived from Marine Biomass by Using Ionic-Liquid-Based Hybrid Electrolyte for LIBs | Source: researchgate.net | URL: 5

  • Title: Synthesis and Design of Engineered Biochars as Electrode Materials in Energy Storage Systems | Source: researchgate.net | URL: 6

  • Title: The effect of introducing an ether group into an imidazolium-based ionic liquid in binary mixtures with DMSO | Source: nih.gov | URL: 3

Sources

Validation

X-Ray Photoelectron Spectroscopy (XPS) Characterization of 1,3-Dimethoxy-2-methylimidazolium Hexafluorophosphate: A Comparative Guide

Introduction: The Shift Toward Functionalized Ionic Liquids As advanced energy storage systems and electrochemical sensors evolve, the structural tuning of ionic liquids (ILs) has shifted from simple alkyl chains to high...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Shift Toward Functionalized Ionic Liquids

As advanced energy storage systems and electrochemical sensors evolve, the structural tuning of ionic liquids (ILs) has shifted from simple alkyl chains to highly functionalized architectures. 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate ([(OMe)₂MeIm][PF₆]) represents a critical leap in this domain. By introducing electron-withdrawing methoxy groups directly onto the imidazolium nitrogen atoms, researchers can fundamentally alter the cation's electronic landscape, enhancing its utility as an electrolyte additive for lithium-ion batteries[1] and a selective matrix for electrochemical sensing[2].

To objectively evaluate these electronic modifications, X-ray Photoelectron Spectroscopy (XPS) serves as the premier analytical tool. Because ILs possess negligible vapor pressure, they are uniquely suited for ultra-high vacuum (UHV) XPS analysis without the need for freezing, a technique validated in foundational studies like [3]. This guide provides an in-depth, mechanistic comparison of the XPS characterization of[(OMe)₂MeIm][PF₆] against the industry-standard non-functionalized IL, 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]).

Mechanistic Causality: Why Methoxy Groups Matter

In standard imidazolium ILs like [BMIM][PF₆], the alkyl chains primarily provide steric bulk and van der Waals interactions, resulting in a relatively electron-rich aromatic ring. However, in[(OMe)₂MeIm][PF₆], the strongly electronegative oxygen atoms of the methoxy groups exert a powerful inductive pull (-I effect) on the adjacent nitrogen atoms.

This electron withdrawal decreases the overall electron density within the imidazolium ring. In XPS, a reduction in valence electron density directly translates to an increase in the core-level binding energies ( EB​ ) of the ring's carbon and nitrogen atoms. XPS detects these subtle shifts in the local chemical environment, allowing us to map the precise electronic structure and establish an [4]. This altered electronic state is precisely what makes [(OMe)₂MeIm][PF₆] highly effective at stabilizing the solid-electrolyte interphase (SEI) in batteries and facilitating π−π interactions in sensors.

Self-Validating Experimental Protocol

A common pitfall in the XPS analysis of insulating or semi-conductive liquids is differential surface charging, which artificially shifts the apparent binding energies. The following step-by-step methodology establishes a self-validating system to ensure absolute spectral accuracy.

XPS_Protocol S1 1. Sample Purification (Vacuum dry at 60°C to remove H2O) S2 2. Substrate Mounting (Drop-cast thin film on Au foil) S1->S2 S3 3. UHV Introduction (Pump chamber to < 10^-8 mbar) S2->S3 S4 4. Data Acquisition (Survey & High-Res Scans at 20 eV pass) S3->S4 S5 5. Charge Referencing (Align F 1s to 686.5 eV for self-validation) S4->S5

Step-by-step XPS sample preparation and data acquisition workflow for liquid ionic samples.

Step-by-Step Methodology:
  • Purification and Degassing : Trace water and volatile impurities will distort the O 1s and C 1s spectra. Dry the[(OMe)₂MeIm][PF₆] sample under a high vacuum ( 10−3 mbar) at 60 °C for a minimum of 24 hours prior to analysis. Causality: Water introduces a spurious O 1s peak at ~532.5 eV that masks the methoxy oxygen signal.

  • Substrate Preparation : To mitigate charge accumulation, avoid using insulating glass substrates. Drop-cast approximately 10 μL of the dried IL onto a freshly cleaned, highly conductive substrate such as gold foil or highly oriented pyrolytic graphite (HOPG). Causality: A thin liquid film ensures adequate electron compensation from the grounded substrate.

  • UHV Introduction : Transfer the sample into the XPS analysis chamber. Ensure the pressure stabilizes below 1×10−8 mbar. The negligible vapor pressure of the IL ensures chamber integrity.

  • Spectral Acquisition :

    • Survey Scan: Run a broad scan (0–1200 eV) at a pass energy of 100 eV to confirm elemental stoichiometry (C, N, O, F, P) and the absence of halide impurities (e.g., Cl 2p or Br 3d from synthesis precursors).

    • High-Resolution Scans: Acquire narrow scans for C 1s, N 1s, O 1s, F 1s, and P 2p at a pass energy of 20 eV for precise Gaussian-Lorentzian peak deconvolution.

  • Internal Charge Referencing (The Self-Validation Step) : In traditional ILs like[BMIM][PF₆], the aliphatic carbon peak (C_alkyl) is arbitrarily set to 285.0 eV. However, [(OMe)₂MeIm][PF₆] lacks a long aliphatic chain, making this standard unreliable. Instead, use the F 1s peak of the [PF₆]⁻ anion as an internal reference, setting it to 686.5 eV. Causality: Because the anion remains structurally identical between the two compared ILs, this anchors the spectra to a reliable, shared baseline, validating the entire measurement.

Quantitative Data Presentation: XPS Binding Energy Comparison

The table below summarizes the high-resolution XPS peak assignments, comparing the industry standard [BMIM][PF₆] against the functionalized [(OMe)₂MeIm][PF₆].

Core LevelPeak Assignment[BMIM][PF₆] Binding Energy (eV)[(OMe)₂MeIm][PF₆] Binding Energy (eV)Shift Mechanism & Causality
C 1s C_alkyl (Aliphatic)285.0N/AAbsent in the functionalized cation.
C 1s C_hetero (Ring C4, C5)286.5286.8Inductive electron withdrawal by the -OMe groups.
C 1s C_methoxy (O-CH₃)N/A287.1Direct bonding to the highly electronegative oxygen.
C 1s C2 (N-C-N)287.2287.8Synergistic electron pull from both substituted nitrogens.
N 1s Imidazolium Nitrogen401.8402.4Decreased electron density via the -I effect.
O 1s Methoxy OxygenN/A533.2Confirms successful structural functionalization.
F 1s [PF₆]⁻ Anion686.5686.5Internal calibration standard (Invariant).
P 2p [PF₆]⁻ Anion136.5136.5Anion remains structurally unperturbed.

Application Insights: Translating Spectra to Performance

Understanding these XPS shifts is not merely an academic exercise; it directly informs product development for researchers and engineers:

  • Electrochemical Stability in Batteries : The higher binding energy of the ring carbons in [(OMe)₂MeIm][PF₆] (specifically the C2 peak shifting to 287.8 eV) indicates a lower-lying Lowest Unoccupied Molecular Orbital (LUMO). This makes the cation more susceptible to controlled electrochemical reduction, which is highly desirable for forming a robust, protective Solid-Electrolyte Interphase (SEI) layer on battery anodes[1].

  • Sensor Matrix Efficacy : The presence of the methoxy oxygen (distinctly visible at 533.2 eV in the O 1s spectrum) provides specific hydrogen-bond acceptor sites. When used as a modifier on carbon nanotube electrodes, these sites enhance the accumulation of phenolic compounds at the electrode surface, drastically improving the detection limits of [2].

References

  • Title: Surface Characterization of Functionalized Imidazolium-Based Ionic Liquids Source: Langmuir (ACS Publications) URL: [Link]

  • Title: Anion-Dependent Strength Scale of Interactions in Ionic Liquids from X-ray Photoelectron Spectroscopy, Ab Initio Molecular Dynamics, and Density Functional Theory Source: Physical Chemistry Chemical Physics (via PMC) URL: [Link]

  • Title: Electrochemical Study of Li-Ion 18650 Cylindrical Rechargeable Cell at Elevated Temperature Using Geminal Dicationic Ionic Liquid as Electrolyte Additive Source: ResearchGate URL
  • Title: Electrochemical sensor for bisphenol A based on a nanoporous polymerized ionic liquid interface Source: ResearchGate / Electrochimica Acta URL

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate
Reactant of Route 2
Reactant of Route 2
1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate
© Copyright 2026 BenchChem. All Rights Reserved.